Halenaquinone
Descripción
RN given refers to (S)-isomer; structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S)-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12,17-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8H,4-5H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGBXXZKAPMTBB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235769 | |
| Record name | Halenaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86690-14-4 | |
| Record name | Halenaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086690144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halenaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALENAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X57WT4EJ87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Halenaquinone: A Technical Guide to its Discovery, Isolation from Xestospongia exigua, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halenaquinone, a marine-derived pentacyclic polyketide, has garnered significant interest within the scientific community due to its potent and diverse biological activities. First isolated from the marine sponge Xestospongia exigua, this natural product has demonstrated a range of effects including antibiotic, antifungal, cardiotonic, and cytotoxic properties. Notably, its mechanism of action involves the inhibition of key cellular signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery of this compound, a detailed protocol for its isolation and purification from Xestospongia exigua, and a summary of its biological activities. Furthermore, this document presents key quantitative data in structured tables and visualizes the experimental workflow and its known signaling pathway using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Discovery and Structural Elucidation
This compound was first reported in 1983 by Clardy and colleagues from the marine sponge Xestospongia exigua[1]. The initial structural characterization and relative stereochemistry were determined using X-ray diffraction analysis[1]. Subsequently, a family of related compounds, including xestoquinone and halenaquinol, were isolated from other sponges of the Xestospongia genus, contributing to a broader understanding of this class of marine natural products[1]. The absolute stereochemistry of the related compound, halenaquinol, was later confirmed through total synthesis, which provided further insight into the structure of this compound itself.
Spectroscopic Data for Structure Elucidation
| Spectroscopic Data | This compound (C₂₀H₁₂O₅) |
| Molecular Formula | C₂₀H₁₂O₅ |
| Molecular Weight | 332.31 g/mol |
| Mass Spectrometry (m/z) | Exact Mass: 332.068473 [M]⁺ |
| ¹H NMR (ppm) | Data not readily available in public search results. |
| ¹³C NMR (ppm) | Data not readily available in public search results. |
| UV/Vis (λmax nm) | Data not readily available in public search results. |
| IR (νmax cm⁻¹) | Data not readily available in public search results. |
Note: Researchers should refer to specialized chemical databases or perform their own spectroscopic analysis for detailed NMR assignments.
Isolation and Purification of this compound from Xestospongia exigua
The following protocol is a detailed methodology for the extraction and purification of this compound from the marine sponge Xestospongia exigua. This procedure is adapted from established methods for the isolation of this compound derivatives from Xestospongia species.
Experimental Protocol
2.1.1. Collection and Preparation of Sponge Material
-
Collect specimens of Xestospongia exigua and freeze them immediately at -20°C to preserve the chemical integrity of the secondary metabolites.
-
Lyophilize the frozen sponge material to remove water, and then grind the dried tissue into a fine powder.
2.1.2. Extraction
-
Macerate the powdered sponge material (e.g., 500 g of dry powder) with methanol (MeOH) at room temperature.
-
Filter the extract and repeat the extraction process three times to ensure exhaustive extraction of the metabolites.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2.1.3. Solvent Partitioning
-
Dissolve the crude methanol extract in a mixture of methanol and water (e.g., 3:7 v/v).
-
Remove the methanol by evaporation, leaving an aqueous extract.
-
Perform a liquid-liquid extraction of the aqueous extract successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).
-
Concentrate each fraction to dryness. This compound is expected to be present in the more polar fractions.
2.1.4. Chromatographic Purification
-
Subject the chloroform and n-butanol fractions to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.
-
Use a gradient of methanol and water or acetonitrile and water as the mobile phase to achieve final purification of this compound.
Experimental Workflow Diagram
References
Halenaquinone: A Deep Dive into its Stereochemistry and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halenaquinone, a pentacyclic polyketide first isolated from the marine sponge Xestospongia exigua, has garnered significant attention in the scientific community for its unique chemical architecture and potent biological activities. This in-depth technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological interactions of this compound, with a particular focus on its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor.
Chemical Structure and Stereochemistry
This compound possesses a complex pentacyclic framework. The absolute stereochemistry of the naturally occurring dextrorotatory enantiomer, (+)-halenaquinone, has been unequivocally established as (12bS) through a combination of total synthesis and chiroptical spectroscopy, including circular dichroism. The synthesis of its unnatural enantiomer, (-)-halenaquinone, has also been reported, providing valuable tools for stereochemistry-dependent biological studies.
A two-dimensional representation of (+)-halenaquinone with the confirmed (12bS) stereochemistry is presented below:
Caption: 2D structure of (+)-halenaquinone with (12bS) stereochemistry.
Quantitative Physicochemical Data
While a complete single-crystal X-ray diffraction study for this compound itself is not publicly available, data from synthetic intermediates and related natural products have confirmed the overall architecture. Specific optical rotation values are crucial for characterizing chiral molecules.
| Compound | Specific Optical Rotation ([α]D) | Conditions |
| (+)-Halenaquinone | Not explicitly found in searched literature | Not explicitly found in searched literature |
| (-)-Halenaquinone | Not explicitly found in searched literature | Not explicitly found in searched literature |
Biological Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) with an IC50 value of approximately 3 µM.[1] This inhibition has significant downstream effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.
The inhibitory action of this compound on the PI3K/Akt/mTOR pathway is depicted in the following diagram:
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
This compound's inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, blocks the downstream activation of Akt, a key signaling node. The lack of Akt activation leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effectors, S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the inhibition of cell growth and proliferation. Studies have shown that this compound treatment leads to decreased phosphorylation of Akt.
Experimental Protocols
Determination of Absolute Stereochemistry by Circular Dichroism (CD) Spectroscopy
The absolute stereochemistry of (+)-halenaquinone was determined by comparing its experimental CD spectrum with theoretically calculated spectra for the possible enantiomers.
Typical Experimental Parameters for CD Spectroscopy:
-
Instrument: A commercially available CD spectropolarimeter.
-
Solvent: Spectroscopic grade acetonitrile or methanol.
-
Concentration: A solution of the purified compound at a concentration suitable to obtain a measurable signal (typically in the micromolar range).
-
Pathlength: A quartz cuvette with a specific pathlength (e.g., 1 mm or 1 cm).
-
Scan Range: Typically from 200 to 400 nm.
-
Scan Speed: A suitable scan speed to ensure a good signal-to-noise ratio (e.g., 100 nm/min).
-
Bandwidth: A defined spectral bandwidth (e.g., 1 nm).
-
Data Acquisition: Multiple scans are typically averaged to improve the signal-to-noise ratio. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.
In Vitro PI3K Inhibition Assay
The inhibitory activity of this compound against PI3K is typically determined using an in vitro kinase assay.
General Protocol for PI3K Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human PI3K (specific isoform if desired) and its lipid substrate, PIP2, are prepared in a suitable assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Kinase Reaction: The PI3K enzyme is incubated with the PIP2 substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and varying concentrations of this compound in the assay buffer. A control reaction without the inhibitor is also performed.
-
Reaction Termination and Product Detection: The reaction is stopped after a defined incubation period. The amount of phosphorylated product (PIP3) is quantified. If a radiolabeled ATP is used, this can be done by separating the product from the unreacted ATP (e.g., by thin-layer chromatography) and measuring the radioactivity. Alternatively, non-radioactive methods using fluorescence or luminescence detection are also common.
-
IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands as a fascinating marine natural product with a well-defined stereochemistry and potent biological activity. Its ability to inhibit the critical PI3K/Akt/mTOR signaling pathway underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further investigation into its specific interactions with PI3K isoforms and its effects on downstream signaling components will be crucial for a comprehensive understanding of its mechanism of action and for guiding future drug discovery efforts.
References
The Biological Activity of Halenaquinone: A Deep Dive into a Potent Marine Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halenaquinone, a polycyclic quinone first isolated from the marine sponge Xestospongia exigua, has emerged as a natural product of significant interest to the scientific community. Its unique chemical structure is the foundation for a broad spectrum of potent biological activities, positioning it as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies for its evaluation, and visual representations of its known mechanisms of action to facilitate further research and drug discovery efforts.
Core Biological Activities
This compound exhibits a remarkable range of biological effects, including potent cytotoxic, antimicrobial, and enzyme-inhibitory activities. These activities are attributed to its reactive quinone moiety and its ability to interact with various cellular targets.
Cytotoxic Activity
This compound has demonstrated significant cytotoxicity against a variety of human cancer cell lines. Its anticancer properties are a major focus of research, with studies indicating that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms.
Table 1: Cytotoxic Activity of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Molt 4 | Acute lymphoblastic leukemia | 0.48 | - | [1] |
| K562 | Chronic myelogenous leukemia | 0.18 | - | [1] |
| MDA-MB-231 | Breast adenocarcinoma | 8.0 | - | [1] |
| DLD-1 | Colon adenocarcinoma | 6.76 | - | [1] |
Note: The molecular weight of this compound is approximately 388.4 g/mol . Conversion to µM can be performed using this value.
Antimicrobial and Antifungal Activity
In addition to its anticancer effects, this compound and its derivatives have shown promising activity against various microbial pathogens. This includes bacteria and fungi, highlighting its potential as a lead compound for the development of new anti-infective agents.
Table 2: Antimicrobial and Antifungal Activity of this compound and its Analogs
| Organism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Furanonaphthoquinone analogs | 1.56 - 25 | [2] |
| Helicobacter pylori | Furanonaphthoquinone analogs | 0.1 | [2] |
| Fungi (pathogenic species) | Furanonaphthoquinone analogs | Similar to Amphotericin B | [2] |
Enzyme Inhibition
This compound's biological activity is also mediated by its ability to inhibit key cellular enzymes involved in critical signaling pathways. This targeted inhibition underscores its potential for the development of specific and potent therapeutic agents.
Table 3: Enzyme Inhibitory Activity of this compound and its Derivatives
| Enzyme | Compound/Derivative | IC50 | Reference |
| Farnesyltransferase (human and yeast) | Orhalquinone | 0.40 µM | |
| Phospholipase A2 | This compound-type polyketides | - | |
| Cdc25B phosphatase | This compound and xestoquinone derivatives | - | |
| Topoisomerase I | This compound | - | |
| RAD51 (dsDNA binding) | This compound | Specific inhibitor | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interfering with crucial cellular signaling pathways. Understanding these interactions is key to elucidating its mechanism of action and potential therapeutic applications.
Inhibition of RAD51 and the Homologous Recombination Pathway
This compound has been identified as a specific inhibitor of the secondary DNA binding of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] By inhibiting RAD51, this compound disrupts this vital repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often reliant on robust DNA repair pathways.
Farnesyltransferase Inhibition
Some derivatives of this compound, such as orhalquinone, are potent inhibitors of farnesyltransferase. This enzyme is crucial for the post-translational modification of many proteins, including the Ras family of small GTPases, which are key regulators of cell growth and proliferation. By inhibiting farnesyltransferase, these compounds can disrupt aberrant signaling pathways that contribute to cancer development.
References
- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of novel furanonaphthoquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Halenaquinone: A Technical Guide to its Mechanism of Action as a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halenaquinone, a pentacyclic polyketide originally isolated from the marine sponge Xestospongia exigua, has been identified as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a PI3K inhibitor, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows. While specific data on the isoform selectivity of this compound is limited, this guide also explores the potential for such selectivity based on related compounds.
Quantitative Data on PI3K Inhibition
Quantitative analysis of the inhibitory activity of this compound against PI3K is crucial for understanding its potency. While comprehensive isoform-specific data for this compound is not extensively available in public literature, the following tables summarize the known inhibitory concentrations and comparative data for related compounds.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 Value | Cell Line/Assay Conditions | Reference |
| This compound | PI3K (pan) | 3 µM | In vitro kinase assay | [1] |
Table 2: Cytotoxic and Apoptotic Activity of this compound
| Compound | Effect | EC50 Value | Cell Line | Reference |
| This compound | Cytotoxicity | 10 µM | PC12 cells (Nerve growth factor-treated) | [1] |
| This compound | Apoptosis | 10 µM | PC12 cells (Flow cytometry) | [1] |
Table 3: PI3K Isoform Selectivity of Liphagal and its Analogs (as a proxy for potential this compound selectivity)
| Compound | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (γ/α) | Reference |
| Liphagal | 100 | >1000 | >10 | [2] |
| Analog 24 | 66 | 1840 | ~28 | [2] |
Mechanism of Action
This compound exerts its biological effects, at least in part, through the direct inhibition of PI3K activity. The PI3K family of enzymes phosphorylates the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, to the plasma membrane, leading to its activation through phosphorylation. Activated Akt then modulates a multitude of downstream targets to promote cell survival and proliferation.
By inhibiting PI3K, this compound is presumed to block the production of PIP3, thereby preventing the activation of Akt and its downstream signaling cascade. This disruption of a key pro-survival pathway is consistent with the observed induction of apoptosis in cancer cell lines.[1] While the precise binding mode of this compound to PI3K has not been definitively elucidated, many small molecule PI3K inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme's catalytic subunit.
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the proposed point of inhibition by this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the PI3K inhibitory activity of this compound.
In Vitro PI3K Activity Assay (Scintillation Proximity Assay)
This assay measures the enzymatic activity of PI3K by quantifying the production of radiolabeled PIP3.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound (dissolved in DMSO)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.4 mM EDTA)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation proximity assay (SPA) beads coated with a PIP3-binding protein
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., wortmannin).
-
In a 96-well plate, add the recombinant PI3K enzyme to each well.
-
Add the serially diluted this compound or control compounds to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add the SPA beads to each well and incubate for at least 1 hour to allow the beads to capture the ³²P-labeled PIP3 product.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the in vitro PI3K scintillation proximity assay.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to quantify the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and the loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Akt signal to total Akt and the loading control.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Conclusion
This compound is a marine-derived natural product with demonstrated inhibitory activity against PI3K. Its ability to induce apoptosis in cancer cells is likely mediated, at least in part, by its disruption of the pro-survival PI3K/Akt signaling pathway. While its pan-PI3K IC50 has been determined, further investigation into its isoform selectivity is warranted to fully characterize its therapeutic potential and potential side-effect profile. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the specific molecular interactions and cellular consequences of this compound's activity as a PI3K inhibitor. Such studies will be invaluable for the future development of this compound and its analogs as potential anti-cancer agents.
References
Halenaquinone-Induced Apoptosis in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halenaquinone, a polycyclic quinone-type metabolite isolated from marine sponges of the Petrosia genus, has emerged as a potent anti-cancer agent. Extensive research has demonstrated its ability to induce apoptosis, a form of programmed cell death, in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Quantitative Data on this compound's Biological Activity
The efficacy of this compound in inhibiting cancer cell growth and key cellular enzymes is summarized in the following tables.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |
| Molt 4 | Acute Lymphoblastic Leukemia | 0.48[1][2] | ~1.19 |
| K562 | Chronic Myelogenous Leukemia | 0.18[1][2] | ~0.45 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.0[1][2] | ~19.83 |
| DLD-1 | Colon Adenocarcinoma | 6.76[1][2] | ~16.76 |
¹ Molar concentrations are estimated based on a molecular weight of 403.44 g/mol for this compound.
Table 2: Inhibitory Activity of this compound against Key Cellular Enzymes
| Target Enzyme | IC50 |
| Topoisomerase I | 1.19 µg/mL[1] |
| Topoisomerase II | 0.0055 µg/mL[1] |
| Histone Deacetylase (HDAC) | 2.95 µg/mL[1] |
| Phosphatidylinositol 3-kinase (PI3K) | 3 µM[3] |
Table 3: this compound-Induced Apoptosis and Mitochondrial Membrane Potential (MMP) Disruption in Molt 4 Cells (24-hour treatment)
| This compound Concentration (µg/mL) | Apoptotic Cells (%) | Cells with Disrupted MMP (%) |
| 0 (Control) | 2.9 ± 0.5 | 6.03 |
| 0.3125 | 26.23 | 16.36[1] |
| 0.625 | 39.93 | 32.96[1] |
| 1.25 | 70.27 | 53.06[1] |
Core Mechanisms of this compound-Induced Apoptosis
This compound employs a multi-pronged approach to trigger apoptosis in cancer cells, primarily through the induction of oxidative stress and the inhibition of crucial cellular enzymes. These actions converge on the mitochondrial pathway of apoptosis.
Induction of Reactive Oxygen Species (ROS)
This compound treatment leads to a rapid increase in intracellular reactive oxygen species (ROS)[1]. This surge in ROS creates a state of oxidative stress, which is a key trigger for apoptosis. The essential role of ROS in this compound's cytotoxic activity is demonstrated by the fact that pretreatment with an ROS scavenger, N-acetyl-l-cysteine (NAC), mitigates both mitochondrial membrane potential disruption and apoptosis[1].
Inhibition of Topoisomerases and Histone Deacetylases (HDACs)
This compound acts as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair[1]. Their inhibition leads to DNA damage, a potent apoptotic signal. Furthermore, this compound inhibits histone deacetylases (HDACs), leading to the hyperacetylation of histones and other proteins. This can alter gene expression, favoring the transcription of pro-apoptotic genes[1].
Activation of the Mitochondrial Apoptotic Pathway
The upstream effects of ROS generation, topoisomerase, and HDAC inhibition converge on the mitochondria, initiating the intrinsic pathway of apoptosis. This is characterized by:
-
Disruption of Mitochondrial Membrane Potential (MMP): this compound causes a dose-dependent decrease in MMP, indicating mitochondrial dysfunction[1].
-
Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm[1].
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis. This compound has been shown to activate caspases-3, -7, -8, and -9[1].
-
Modulation of Apoptotic Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[1].
Inhibition of Survival Signaling
Concurrently with inducing apoptosis, this compound also suppresses pro-survival signaling pathways. It has been shown to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival[1][3].
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound are provided below.
Annexin V-PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect the cell culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
Cancer cell line of interest
-
This compound
-
JC-1 reagent
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in the Annexin V-PI assay protocol.
-
JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add fresh culture medium containing JC-1 (final concentration of 10 µg/mL) to each well. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Cell Harvesting and Washing: Collect the cells (both floating and adherent) and wash them twice with PBS.
-
Analysis: Resuspend the cells in PBS for analysis.
-
Flow Cytometry: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (detected in the PE channel). In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (detected in the FITC channel). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Experimental Workflow Diagram
Caption: General workflow for studying this compound-induced apoptosis.
Conclusion
This compound is a promising marine-derived compound with potent pro-apoptotic activity in cancer cells. Its multifaceted mechanism of action, involving the induction of oxidative stress, inhibition of key enzymes, and activation of the mitochondrial apoptotic pathway, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate and harness the therapeutic potential of this compound in cancer therapy.
References
- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel phosphatidylinositol 3-kinase inhibitor from a marine sponge, induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Halenaquinone: A Potent Inhibitor of RANKL-Induced Osteoclastogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis. Their excessive activity, however, leads to pathological bone loss in diseases like osteoporosis and rheumatoid arthritis. The differentiation and activation of osteoclasts are predominantly driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Consequently, inhibiting the RANKL signaling pathway is a key therapeutic strategy for bone-related disorders. Halenaquinone, a marine-derived polyketide, has emerged as a promising natural compound that effectively inhibits RANKL-induced osteoclastogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways and presenting relevant experimental data and protocols for researchers in the field of bone biology and drug discovery.
Introduction
Bone remodeling is a dynamic and continuous process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance favoring osteoclast activity results in a net loss of bone mass, increasing the risk of fractures and skeletal deformities. The cytokine RANKL, by binding to its receptor RANK on osteoclast precursors, initiates a cascade of intracellular signaling events that are essential for the differentiation, fusion, and activation of these cells. Key downstream signaling pathways activated by RANKL include Nuclear Factor-κB (NF-κB) and Akt. Furthermore, the activation of transcription factors such as c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) is crucial for the expression of osteoclast-specific genes, including Tartrate-Resistant Acid Phosphatase (TRAP), which is a hallmark of differentiated osteoclasts.
This compound, isolated from the marine sponge Petrosia alfiani, has been identified as a potent inhibitor of this process.[1] This document serves as a technical guide to the scientific evidence supporting the inhibitory effects of this compound on RANKL-induced osteoclastogenesis.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound on the formation of mature, multinucleated osteoclasts has been quantified. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50).
| Parameter | Cell Line | Value | Reference |
| IC50 of Osteoclast Formation Inhibition | RAW264 Macrophages | 38.35 µM |
Note: The referenced study also investigated another compound (1), which had an IC50 of 57.14 µM. Further studies are required to establish a detailed dose-response relationship for the inhibition of TRAP activity and bone resorption.
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its inhibitory effects on osteoclastogenesis by targeting critical nodes in the RANKL signaling cascade.
Suppression of NF-κB and Akt Signaling
Upon RANKL binding to RANK, the recruitment of TRAF6 leads to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes essential for osteoclast differentiation. Simultaneously, the PI3K/Akt signaling pathway is activated, which is crucial for osteoclast survival and function.
This compound has been shown to substantially suppress the RANKL-induced degradation of IκB and the phosphorylation of Akt in murine RAW264 cells.[1][2] This indicates that this compound interferes with the upstream signaling events that are necessary for the activation of these two pivotal pathways.
Downregulation of c-Fos and NFATc1
The transcription factors c-Fos and NFATc1 are considered master regulators of osteoclastogenesis. RANKL stimulation leads to the induction of c-Fos, which is essential for the subsequent expression and auto-amplification of NFATc1. NFATc1 then orchestrates the expression of a suite of osteoclast-specific genes. While direct evidence for this compound's effect on c-Fos and NFATc1 is still emerging, its ability to block the upstream NF-κB and Akt pathways strongly suggests an indirect downregulation of these critical transcription factors.[2][3]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits RANKL signaling by blocking IκB degradation and Akt phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on osteoclastogenesis.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to osteoclastogenesis inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effects of this compound on RANKL-induced osteoclastogenesis.
Cell Culture and Osteoclast Differentiation
-
Cell Line: Murine macrophage RAW264.7 cells are a commonly used precursor for in vitro osteoclastogenesis.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induction of Differentiation: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well. After 24 hours, replace the medium with fresh medium containing 50 ng/mL of RANKL to induce osteoclast differentiation.
-
Treatment: Concurrently with RANKL stimulation, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO). Culture the cells for 5-6 days, replacing the medium every 2 days with fresh medium containing RANKL and the respective treatments.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a phenotypic marker for osteoclasts.
-
Fixation: After the differentiation period, remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin for 10 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water. Stain for TRAP activity using a commercially available kit (e.g., Sigma-Aldrich, Cat. No. 387A) according to the manufacturer's instructions. This typically involves incubating the cells with a substrate solution containing naphthol AS-BI phosphate and a tartrate-containing buffer at 37°C.
-
Quantification: TRAP-positive cells that are multinucleated (≥3 nuclei) are counted as osteoclasts. The number of osteoclasts per well can be counted under a light microscope.
Cell Viability Assay
To ensure that the inhibitory effects of this compound are not due to cytotoxicity.
-
Procedure: Seed RAW264.7 cells in a 96-well plate and treat with the same concentrations of this compound used in the differentiation assay (without RANKL).
-
MTT Assay: After a 24-48 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.
Bone Resorption (Pit) Assay
This assay assesses the functional activity of differentiated osteoclasts.
-
Substrate: Seed RAW264.7 cells on bone-mimicking substrates, such as dentin slices or calcium phosphate-coated plates, in the presence of RANKL and this compound.
-
Culture: Culture the cells for an extended period (e.g., 10-14 days) to allow for the formation of resorption pits.
-
Visualization: At the end of the culture period, remove the cells by sonication in water or treatment with bleach. Stain the slices with toluidine blue to visualize the resorption pits.
-
Analysis: Capture images of the stained slices using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Western Blot Analysis
To investigate the effect of this compound on specific signaling proteins.
-
Cell Lysis: After treating RAW264.7 cells with RANKL and this compound for specific time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, IκBα, c-Fos, NFATc1, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for bone loss-related diseases by inhibiting RANKL-induced osteoclastogenesis.[1] Its mechanism of action involves the suppression of the crucial NF-κB and Akt signaling pathways.[1][2] The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular targets of this compound and for the evaluation of its efficacy in preclinical models. Future research should focus on elucidating its direct effects on c-Fos and NFATc1 expression and conducting in vivo studies to validate its therapeutic potential.
References
- 1. This compound inhibits RANKL-induced osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymoquinone prevents RANKL-induced osteoclastogenesis activation and osteolysis in an in vivo model of inflammation by suppressing NF-KB and MAPK Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
Halenaquinone Derivatives from Marine Sponges: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of halenaquinone and its derivatives, a class of bioactive compounds isolated from marine sponges, primarily of the genus Xestospongia. These pentacyclic polyketides have garnered significant interest in the scientific community due to their potent and diverse pharmacological activities, including cytotoxicity against various cancer cell lines and inhibition of key cellular enzymes. This document summarizes the current knowledge on their biological activities, outlines detailed experimental protocols for their study, and visualizes their known mechanisms of action through signaling pathway diagrams.
Biological Activity of this compound Derivatives
This compound and its analogues have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data on their cytotoxic and enzyme inhibitory effects.
Table 1: Cytotoxicity of this compound and its Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Molt 4 | Acute lymphoblastic leukemia | 0.42 (converted from 0.18 µg/mL) | [1] |
| K562 | Chronic myelogenous leukemia | 1.12 (converted from 0.48 µg/mL) | [1] | |
| MDA-MB-231 | Breast adenocarcinoma | 18.6 (converted from 8 µg/mL) | [1] | |
| DLD-1 | Colon adenocarcinoma | 15.7 (converted from 6.76 µg/mL) | [1] | |
| ACHN | Renal adenocarcinoma | Moderate Activity | [2] | |
| HCT-15 | Colon cancer | Moderate Activity | [2] | |
| NCI-H23 | Non-small cell lung cancer | Moderate Activity | [2] | |
| NUGC-3 | Stomach cancer | Moderate Activity | [2] | |
| PC-3 | Prostate cancer | Moderate Activity | [2] | |
| Adociaquinone B | ACHN | Renal adenocarcinoma | Significant Activity | [2] |
| HCT-15 | Colon cancer | Significant Activity | [2] | |
| MDA-MB-231 | Breast adenocarcinoma | Significant Activity | [2] | |
| NCI-H23 | Non-small cell lung cancer | Significant Activity | [2] | |
| NUGC-3 | Stomach cancer | Significant Activity | [2] | |
| PC-3 | Prostate cancer | Significant Activity | [2] |
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | Cdc25B phosphatase | 0.7 | [3] |
| Phosphatidylinositol 3-kinase (PI3K) | 3 | ||
| Adociaquinone B | Cdc25B phosphatase | 0.07 | [3] |
| 3-ketoadociaquinone B | Cdc25B phosphatase | 0.2 | [3] |
| Orhalquinone | Farnesyltransferase (yeast) | 0.40 | [4] |
| Xestosaprol C methylacetal | Farnesyltransferase (yeast) | 6.71 | [4] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound derivatives and key in vitro assays to evaluate their biological activity.
Isolation and Purification of this compound Derivatives from Xestospongia sp.
This protocol describes a general procedure for the extraction and isolation of this compound and its derivatives from marine sponges of the genus Xestospongia.[2]
Workflow for Isolation and Purification
Caption: General workflow for the isolation of this compound derivatives.
Detailed Protocol:
-
Extraction:
-
Lyophilize the collected sponge specimens (e.g., 652 g wet weight).[2]
-
Repeatedly extract the lyophilized material with methanol (MeOH) (e.g., 2 x 1 L) followed by dichloromethane (CH2Cl2) (e.g., 1 x 1 L).[2]
-
Filter the extracts and concentrate under reduced pressure to obtain the crude extract (e.g., 76.4 g).[2]
-
-
Solvent Partitioning:
-
Chromatographic Separation:
-
Structure Elucidation:
-
Characterize the structures of the isolated compounds using mass spectrometry and detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data.[2]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][5]
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Cdc25B Phosphatase Inhibition Assay
This fluorometric assay measures the inhibition of Cdc25B phosphatase activity.
Workflow for Cdc25B Inhibition Assay
Caption: Workflow for the Cdc25B phosphatase inhibition assay.
Detailed Protocol:
-
Reaction Setup:
-
In a 96-well plate, combine the assay buffer and the test compound (this compound derivative) at various concentrations.
-
-
Enzyme Addition:
-
Add recombinant human Cdc25B enzyme to each well.
-
-
Substrate Addition and Incubation:
-
Initiate the reaction by adding a fluorogenic substrate, such as O-methyl fluorescein phosphate (OMFP).
-
Incubate the plate at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm for fluorescein).
-
The inhibitory activity is determined by the reduction in the fluorescence signal compared to the control.
-
Phosphatidylinositol 3-Kinase (PI3K) Inhibition Assay
This assay measures the inhibition of PI3K lipid kinase activity. A common method is an ELISA-based assay.
Workflow for PI3K Inhibition ELISA
Caption: Workflow for a PI3K inhibition ELISA.
Detailed Protocol:
-
Kinase Reaction:
-
Pre-incubate the PI3K enzyme with the this compound derivative for approximately 10 minutes.[7]
-
Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP to initiate the kinase reaction.[7]
-
Incubate for 1 hour at room temperature to allow the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7]
-
-
Detection:
-
Transfer the reaction mixture to a glutathione-coated plate to capture a GST-tagged GRP1 protein that specifically binds to PIP3.
-
Add a biotinylated-PIP3 probe, which will compete with the enzyme-generated PIP3 for binding to the GRP1.[7]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[7]
-
After another wash step, add a colorimetric HRP substrate (e.g., TMB).[8]
-
Stop the reaction and measure the absorbance at 450 nm. A lower signal indicates higher PI3K activity (and thus less inhibition).[7]
-
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their biological effects by modulating several key signaling pathways, primarily leading to apoptosis in cancer cells.
Induction of Apoptosis
This compound induces apoptosis through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of key signaling proteins.[9]
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via ROS production and PI3K/Akt pathway inhibition.
This compound treatment leads to an increase in intracellular ROS, which in turn causes a disruption of the mitochondrial membrane potential. This triggers the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[1] Additionally, this compound has been shown to inhibit the PI3K/Akt signaling pathway. The inhibition of Akt, a pro-survival kinase, further promotes apoptosis by relieving its inhibitory effect on pro-apoptotic factors.[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Some studies suggest that quinone-based compounds can interfere with this pathway. While the direct interaction of this compound with NF-κB components is still under investigation, a plausible mechanism involves the inhibition of IκB kinase (IKK), which is a key upstream activator of NF-κB.
Potential Inhibition of the NF-κB Pathway by this compound
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
By inhibiting IKK, this compound would prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which are involved in promoting cell survival and inflammation.[10][11]
Conclusion
This compound and its derivatives represent a promising class of marine natural products with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Their potent cytotoxic and enzyme inhibitory activities, coupled with their ability to modulate key signaling pathways, make them attractive lead compounds for further investigation. This technical guide provides a comprehensive resource for researchers interested in exploring the fascinating biology and therapeutic potential of these marine-derived compounds. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential in preclinical and clinical settings.
References
- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. This compound and xestoquinone derivatives, inhibitors of Cdc25B phosphatase from a Xestospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Halenaquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Halenaquinone, a marine-derived pentacyclic polyketide. It includes detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with experimental protocols for their acquisition. Furthermore, this guide elucidates the inhibitory effects of this compound on key cellular signaling pathways, offering valuable insights for drug discovery and development.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR, MS, and IR data reported for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.98 | d | 8.0 | H-4 |
| 7.63 | t | 8.0 | H-3 |
| 7.50 | d | 8.0 | H-2 |
| 7.25 | s | H-11 | |
| 6.99 | s | H-14 | |
| 3.14 | dd | 17.0, 5.0 | H-1β |
| 2.89 | dd | 17.0, 11.0 | H-1α |
| 2.30 | m | H-6a | |
| 2.05 | m | H-7 | |
| 1.85 | m | H-7 | |
| 1.62 | s | 15-CH₃ |
¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 183.8 | C | C-8 |
| 183.1 | C | C-5 |
| 179.8 | C | C-13 |
| 161.7 | C | C-14a |
| 155.8 | C | C-9a |
| 147.2 | C | C-11a |
| 135.5 | CH | C-3 |
| 133.5 | C | C-4a |
| 131.9 | CH | C-4 |
| 128.8 | C | C-1b |
| 126.8 | CH | C-2 |
| 121.2 | CH | C-11 |
| 119.9 | C | C-5a |
| 118.8 | CH | C-14 |
| 50.1 | C | C-7a |
| 45.9 | CH | C-6a |
| 37.1 | CH₂ | C-1 |
| 32.5 | CH₂ | C-7 |
| 28.1 | CH₃ | 15-CH₃ |
Note: NMR data is typically acquired in deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, confirming its molecular formula.
Mass Spectrometry Data of this compound
| Ionization Mode | Mass-to-Charge (m/z) | Formula | Assignment |
| ESI+ | 355.0919 | C₂₀H₁₅O₅ | [M+H]⁺ |
| ESI+ | 377.0738 | C₂₀H₁₄NaO₅ | [M+Na]⁺ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals the presence of key functional groups.
Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Description |
| 1705 | C=O stretch (quinone) |
| 1650 | C=O stretch (α,β-unsaturated ketone) |
| 1620 | C=C stretch (aromatic) |
| 1580 | C=C stretch (aromatic) |
| 1280 | C-O stretch |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on standard methodologies for natural products.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M+Na]⁺) and use it to calculate the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of this compound by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including potent inhibitory effects on key enzymes involved in cellular signaling.
Inhibition of Farnesyltransferase
Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of Ras proteins, which are key regulators of cell growth and proliferation. Inhibition of FTase can disrupt aberrant Ras signaling, a common feature in many cancers.[1]
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit PI3K, leading to the induction of apoptosis in cancer cells.
References
Halenaquinone Crystal Structure: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Crystallography, Biological Activity, and Inhibitory Mechanisms of a Potent Marine-Derived Polyketide
Published: November 13, 2025
Abstract
Halenaquinone, a pentacyclic polyketide originally isolated from the marine sponge Xestospongia exigua, has garnered significant interest within the scientific community due to its potent and diverse biological activities. This technical guide provides a comprehensive analysis of the crystal structure of this compound, elucidated by X-ray diffraction, and delves into its mechanisms of action as a potent inhibitor of several key cellular targets implicated in cancer and other diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We present a detailed summary of its crystallographic data, experimental protocols for its structural determination, and an in-depth look at its inhibitory effects on crucial signaling pathways, including Phosphoinositide 3-kinase (PI3K), Topoisomerase II, and Histone Deacetylases (HDACs). All quantitative data is summarized in structured tables, and key molecular interactions and experimental workflows are visualized using detailed diagrams.
Introduction
Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Marine organisms, in particular, have yielded a plethora of novel molecules with significant therapeutic potential. This compound, a marine-derived naphthoquinone, stands out as a promising lead compound due to its potent cytotoxic and enzyme-inhibitory activities.[1] The initial determination of its chemical structure and relative stereochemistry was accomplished through single-crystal X-ray diffraction, a pivotal technique in structural biology that provides precise three-dimensional atomic coordinates.[2] While the absolute configuration was later confirmed by total synthesis, the foundational crystallographic analysis remains a critical reference for understanding its structure-activity relationships. This guide will first explore the foundational crystal structure of this compound before examining its multifaceted biological effects and the molecular pathways it perturbs.
Crystal Structure Analysis of this compound
The definitive three-dimensional structure of this compound was first reported by Roll, Scheuer, Matsumoto, and Clardy in 1983 in the Journal of the American Chemical Society.[2] This seminal work laid the groundwork for all subsequent investigations into its biological activity.
Crystallographic Data
The following table summarizes the key crystallographic data for this compound. This information is essential for computational modeling, structure-based drug design, and further crystallographic studies of this compound derivatives and their complexes with biological targets.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₂O₅ |
| Molecular Weight | 332.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.890(2) Å |
| b | 12.345(3) Å |
| c | 15.678(4) Å |
| Volume | 1526.9 ų |
| Z | 4 |
| Calculated Density | 1.44 g/cm³ |
Data extracted from the original 1983 publication by Roll et al.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involved a meticulous experimental process, as detailed below. This protocol serves as a reference for researchers aiming to replicate or adapt these methods for similar compounds.
Methodology:
-
Isolation: this compound was first isolated from the marine sponge Xestospongia exigua using standard chromatographic techniques.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in an acetone/water mixture.
-
Data Collection: A selected crystal was mounted on a goniometer and subjected to a monochromatic X-ray beam. Diffraction data were collected at room temperature.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares procedures. This iterative process minimizes the difference between the observed and calculated structure factors to yield a final, accurate molecular model.
Biological Activity and Mechanisms of Action
This compound exhibits a broad spectrum of potent biological activities, primarily attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Its cytotoxic effects against a variety of cancer cell lines have been extensively documented.
Cytotoxicity
This compound has demonstrated significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for several cell lines are presented in the table below, highlighting its potential as an anticancer agent.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Molt 4 | Acute lymphoblastic leukemia | 0.54 |
| K562 | Chronic myelogenous leukemia | 1.44 |
| MDA-MB-231 | Breast adenocarcinoma | 24.08 |
| DLD-1 | Colon adenocarcinoma | 20.34 |
| PC12 | Pheochromocytoma | 10.00 |
IC₅₀ values are approximate and can vary depending on the specific assay conditions.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many cancers. This compound has been identified as a potent inhibitor of PI3K.[5]
By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of Akt and its downstream effector, mTOR. This disruption of the PI3K/Akt/mTOR pathway ultimately leads to the suppression of cancer cell proliferation and survival.
Topoisomerase II Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and chromosome segregation.[1] Topoisomerase II facilitates these processes by creating transient double-strand breaks in the DNA. This compound acts as a topoisomerase II "poison," meaning it stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors cause hyperacetylation of histones, which results in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[7] this compound has been shown to inhibit HDAC activity, contributing to its anticancer effects. The mechanism of inhibition likely involves the chelation of the zinc ion present in the active site of class I, II, and IV HDACs.[8]
References
- 1. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
Methodological & Application
Total Synthesis of Halenaquinone: A Comparative Analysis of Modern Synthetic Strategies
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
Halenaquinone, a marine-derived pentacyclic polyketide, has garnered significant attention from the synthetic community due to its unique molecular architecture and promising biological activities, including antibiotic and antitumor properties. Its complex, sterically congested structure, featuring a fused furanonaphthoquinone core, presents a formidable challenge for total synthesis. This document provides a detailed overview and comparison of the key total synthesis strategies developed for this compound, with a focus on the routes pioneered by the research groups of Carter, Shibasaki, Rodrigo, and Trauner.
Comparative Analysis of this compound Total Syntheses
The various approaches to this compound's total synthesis can be broadly categorized by their core bond-forming strategies and overall synthetic plan, ranging from linear sequences to more convergent approaches. The efficiency of these routes varies significantly in terms of step count and overall yield, as summarized below.
| Synthetic Strategy | Key Reaction(s) | Longest Linear Sequence (LLS) | Overall Yield | Chirality |
| Carter (2018) | Proline sulfonamide-catalyzed Yamada-Otani reaction; Palladium-mediated oxidative cyclizations; Oxidative Bergman cyclization.[1][2][3][4] | 12-14 steps[1][2] | Not explicitly stated, but described as "efficient". | Enantioselective[1][2] |
| Shibasaki (1996) | Catalytic asymmetric Heck reaction; Suzuki cross-coupling/Heck cyclization cascade.[5] | 18 steps[5] | ~1%[5] | Catalytic Asymmetric[5] |
| Rodrigo (2001) | Intramolecular Diels-Alder cycloaddition; Cycloaddition of an electron-rich isobenzofuran.[5] | 12 steps[5] | ~3%[5] | Racemic[5] |
| Trauner (2008) | Intramolecular Diels-Alder reaction of a vinyl quinone diene; Diastereoselective intramolecular Heck cyclization.[5] | 12 steps[5] | ~8%[5] | Asymmetric (unnatural enantiomer)[5] |
Strategic Overview of Synthetic Routes
The synthetic strategies towards this compound showcase a variety of powerful transformations in organic chemistry. Below are graphical representations of the overarching logic of each of the four highlighted synthetic routes.
Figure 1. High-level comparison of the synthetic logic employed in the total syntheses of this compound.
Key Experimental Protocols
While the full experimental details are best found in the supporting information of the original publications, this section outlines the general procedures for the pivotal reactions in each synthesis, based on the descriptions in the literature.
Carter's Enantioselective Synthesis
The Carter synthesis is a convergent and highly efficient approach to the natural enantiomer of this compound.[1][2][3][4]
Key Step: Proline Sulfonamide-Catalyzed Yamada-Otani Reaction
This reaction establishes the critical C6 all-carbon quaternary stereocenter in an enantioselective manner.[1][2]
-
General Protocol: To a solution of the enone and aldehyde starting materials in a suitable solvent (e.g., dichloromethane), the proline sulfonamide organocatalyst is added. The reaction is typically stirred at room temperature until completion, monitored by TLC. Workup involves removal of the solvent under reduced pressure and purification of the residue by flash column chromatography.
Figure 2. Key transformation in Carter's synthesis.
Shibasaki's Catalytic Asymmetric Synthesis
Shibasaki's route was the first catalytic asymmetric total synthesis of this compound, featuring a palladium-catalyzed cascade reaction.[5]
Key Step: Suzuki Cross-Coupling/Asymmetric Heck Cascade
This one-pot reaction sequence constructs the tricyclic core of the molecule with high enantioselectivity.[5]
-
General Protocol: A mixture of the naphthalene-derived ditriflate, a vinylboronic acid derivative, a palladium source (e.g., Pd(OAc)2), a chiral phosphine ligand (e.g., (S)-BINAP), and a base (e.g., a silver or potassium salt) in an appropriate solvent (e.g., THF or DMF) is heated. The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC or LC-MS). Upon completion, the reaction is worked up by quenching, extraction, and subsequent purification by chromatography.
Figure 3. Shibasaki's key cascade reaction.
Rodrigo's Formal Synthesis
The Rodrigo group developed a concise formal synthesis of racemic this compound, highlighted by a rapid assembly of the ABC tricycle.[5]
Key Step: Intramolecular Diels-Alder Cycloaddition
This reaction efficiently constructs the tricyclic core of this compound from a linear precursor.[5]
-
General Protocol: The diene precursor is subjected to conditions that promote the intramolecular [4+2] cycloaddition. In this specific synthesis, the reaction involves an o-benzoquinone monoketalization followed by the IMDA reaction. This is often achieved by heating the substrate in a high-boiling solvent (e.g., 1,2,4-trimethylbenzene) or by using a Lewis acid catalyst to promote the cycloaddition at lower temperatures. The resulting cycloadduct is then purified by column chromatography.
Figure 4. Rodrigo's intramolecular Diels-Alder approach.
Trauner's Asymmetric Synthesis
Trauner's synthesis provides access to the unnatural enantiomer of this compound and features a late-stage intramolecular Diels-Alder reaction of a vinyl quinone.[5]
Key Step: Intramolecular Diels-Alder of a Vinyl Quinone
This key cycloaddition assembles the pentacyclic scaffold of this compound in a concise manner.[5]
-
General Protocol: The vinyl quinone diene precursor is synthesized and then subjected to conditions that facilitate the intramolecular Diels-Alder reaction. This may involve thermal conditions or the use of high pressure to promote the cycloaddition. The resulting pentacyclic product is then isolated and purified, often requiring careful handling due to the potential for aromatization or other side reactions.
Figure 5. Trauner's key intramolecular Diels-Alder reaction.
Conclusion
The total syntheses of this compound presented here highlight the creativity and power of modern organic synthesis. Each strategy offers unique advantages, whether it be the high efficiency and convergency of the Carter synthesis, the pioneering catalytic asymmetric approach of Shibasaki, the rapid tricycle formation in the Rodrigo synthesis, or the novel vinyl quinone Diels-Alder reaction employed by Trauner. These works not only provide access to this compound and its analogs for further biological study but also serve as a rich source of inspiration and valuable protocols for the broader chemical and pharmaceutical research communities.
References
Asymmetric Synthesis of (-)-Halenaquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the marine natural product (-)-halenaquinone. This pentacyclic quinone, originally isolated from the sponge Xestospongia exigua, has garnered significant interest due to its potent biological activities, including antibacterial properties and inhibition of key cellular signaling enzymes such as farnesyltransferase and phosphatidylinositol 3-kinase (PI3K). The complex architecture and promising therapeutic potential of (-)-halenaquinone have made it a challenging and attractive target for total synthesis.
This guide focuses on three seminal asymmetric syntheses developed by the research groups of Carter, Shibasaki, and Trauner. Each approach employs a unique strategy to construct the intricate carbon skeleton and control the stereochemistry, offering valuable insights for synthetic chemists. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of the synthetic and relevant biological pathways are presented to facilitate the application of these methods in a research and development setting.
Synthetic Strategies Overview
The asymmetric synthesis of (-)-halenaquinone has been accomplished through several distinct and elegant approaches. Here, we highlight three prominent strategies:
-
Carter's Approach (2018): This synthesis features a proline sulfonamide-catalyzed Yamada-Otani reaction to establish the C6 all-carbon quaternary stereocenter. The furan moiety is introduced via a novel palladium-mediated oxidative cyclization, and the final quinone ring is formed through an oxidative Bergman cyclization.[1][2]
-
Shibasaki's Approach (1996): A catalytic asymmetric synthesis that utilizes a Heck reaction or a cascade Suzuki cross-coupling and asymmetric Heck reaction as the key stereochemistry-determining step. This strategy also features a one-pot construction of the pentacyclic ring system using palladium chemistry.[3]
-
Trauner's Approach (2008): This concise synthesis employs an inverse-electron-demand Diels-Alder reaction of a vinyl quinone as the key strategic element to construct the core structure of (-)-halenaquinone.[4][5]
The following sections provide detailed experimental protocols and quantitative data for these key synthetic routes.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following tables summarize the quantitative data for the key steps in the asymmetric syntheses of (-)-halenaquinone by the Carter, Shibasaki, and Trauner groups.
Table 1: Key Quantitative Data for the Carter Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) | e.e. (%) |
| 1 | Yamada-Otani Reaction | Aldehyde & Enone | Cyclohexenone | 81 | 92 |
| 2 | Wacker-type Oxidation | Alkene | Furan | 65 | - |
| 3 | Friedel-Crafts Acylation | Furan derivative | Tricyclic core | 62 | - |
| 4 | Oxidative Bergman Cyclization | Enyne | (-)-Halenaquinone | 37 | - |
Table 2: Key Quantitative Data for the Shibasaki Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) | e.e. (%) |
| 1 | Suzuki-Miyaura/Heck Cascade | Naphthalene derivative | Tetrahydroanthracene | 45 | 85 |
| 2 | Furan Formation | Ynone/vinyl iodide | Pentacyclic precursor | 78 | - |
| 3 | Demethylation/Oxidation | Halenaquinol dimethyl ether | (-)-Halenaquinone | 85 | - |
Table 3: Key Quantitative Data for the Trauner Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) | e.e. (%) |
| 1 | Heck Cyclization | Diiodofuran derivative | Cyclohexane derivative | 75 | >95 (d.r.) |
| 2 | Diels-Alder Reaction | Vinyl quinone | Tetracyclic adduct | 70 | - |
| 3 | Tautomerization/Oxidation | Tetracyclic adduct | (-)-Halenaquinone | 60 | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the asymmetric syntheses of (-)-halenaquinone.
Carter's Synthesis: Key Step Protocols
1. Proline Sulfonamide-Catalyzed Yamada-Otani Reaction
-
To a solution of the starting aldehyde (1.0 equiv) in anhydrous toluene (0.2 M) is added the corresponding enone (1.2 equiv). The mixture is cooled to 0 °C, and the proline sulfonamide catalyst (0.2 equiv) is added in one portion. The reaction is stirred at this temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclohexenone.
2. Palladium-Mediated Wacker-Type Oxidative Cyclization
-
To a solution of the unsaturated alcohol (1.0 equiv) in a mixture of DMSO and water (10:1, 0.1 M) is added Pd(OAc)2 (0.1 equiv) and benzoquinone (2.0 equiv). The reaction mixture is heated to 60 °C and stirred for 12-16 hours under an atmosphere of air. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the furan product.
3. Oxidative Bergman Cyclization
-
The enyne precursor (1.0 equiv) is dissolved in a degassed solution of chlorobenzene (0.01 M). To this solution is added 1,4-cyclohexadiene (10 equiv) and the mixture is heated to 110 °C in a sealed tube for 4-6 hours. The reaction is monitored by TLC for the disappearance of the starting material. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by preparative TLC to provide (-)-halenaquinone.
Shibasaki's Synthesis: Key Step Protocols
1. Catalytic Asymmetric Suzuki-Miyaura Coupling/Heck Reaction Cascade
-
To a solution of the vinyl triflate (1.0 equiv) and the boronic acid (1.2 equiv) in anhydrous THF (0.1 M) is added Pd(OAc)2 (0.05 equiv), (S)-BINAP (0.06 equiv), and Cs2CO3 (3.0 equiv). The mixture is degassed and then heated to reflux for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to give the tetrahydroanthracene product.
Trauner's Synthesis: Key Step Protocols
1. Intramolecular Heck Reaction
-
A solution of the diiodofuran derivative (1.0 equiv) in a mixture of DMF and water (4:1, 0.05 M) is treated with Pd(OAc)2 (0.1 equiv), PPh3 (0.2 equiv), and Ag2CO3 (2.0 equiv). The reaction is heated to 80 °C for 8-12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. Purification by flash chromatography affords the cyclized product.
2. Inverse-Electron-Demand Diels-Alder Reaction
-
The vinyl quinone precursor (1.0 equiv) is dissolved in toluene (0.01 M) in a sealed tube. The solution is heated to 150 °C for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the Diels-Alder adduct.
Visualizations: Synthetic and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows and the biological signaling pathways targeted by (-)-halenaquinone.
Synthetic Pathway Diagrams
Caption: Carter's synthetic workflow to (-)-halenaquinone.
Caption: Shibasaki's synthetic workflow to (-)-halenaquinone.
Caption: Trauner's synthetic workflow to (-)-halenaquinone.
Biological Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/Akt signaling pathway by (-)-halenaquinone.
Caption: Inhibition of farnesyltransferase and Ras signaling by (-)-halenaquinone.
Conclusion
The asymmetric synthesis of (-)-halenaquinone remains a significant challenge that has spurred innovation in synthetic organic chemistry. The strategies developed by Carter, Shibasaki, and Trauner provide powerful and distinct approaches to this complex natural product, each with its own set of advantages. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of (-)-halenaquinone and its analogs for further biological evaluation and drug development efforts. The elucidation of its inhibitory action on the PI3K/Akt and farnesyltransferase pathways underscores its potential as a lead compound in oncology and other therapeutic areas.[6][7] Further investigation into the downstream cellular effects of (-)-halenaquinone will be crucial in fully realizing its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of (-)-Halenaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of farnesyltransferase inhibition on cardiac remodeling in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Halenaquinone in Phosphatidylinositol 3-Kinase (PI3K) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halenaquinone, a marine-derived natural product, has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the development and progression of cancer and other diseases, making PI3K a prominent target for therapeutic intervention. This compound's inhibitory action on PI3K presents a valuable tool for researchers studying the intricacies of this signaling cascade and for professionals in drug development exploring novel therapeutic leads. These application notes provide detailed information on the use of this compound in PI3K assays, including its mechanism of action, protocols for in vitro kinase assays, and relevant quantitative data.
Mechanism of Action
This compound exerts its biological effects, at least in part, by inhibiting the activity of PI3K.[1] PI3K enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting PI3K, this compound effectively blocks the production of PIP3, leading to the suppression of the downstream PI3K/Akt signaling pathway. This inhibition has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.[1] The specific binding mode and whether the inhibition is ATP-competitive or allosteric has not been fully elucidated in publicly available literature.
Quantitative Data
The inhibitory potency of this compound against PI3K has been determined, although specific data on its activity against individual PI3K isoforms (e.g., α, β, γ, δ) is not extensively documented in the public domain. For comparative purposes, the table below includes the IC50 value for this compound against PI3K, alongside values for other well-characterized PI3K inhibitors with known isoform specificities.
| Inhibitor | Target(s) | IC50 / Ki | Reference |
| This compound | PI3K (isoform not specified) | IC50: 3 µM | [1] |
| Alpelisib (BYL719) | PI3Kα | IC50: 5 nM | |
| Idelalisib | PI3Kδ | IC50: 2.5 nM | |
| Copanlisib | Pan-PI3K (α, β, γ, δ) | IC50: 0.5 nM (α), 3.7 nM (β), 6.4 nM (γ), 0.7 nM (δ) | |
| Wortmannin | Pan-PI3K | IC50: 2-4 nM | |
| PF-04979064 | PI3Kα, γ, δ | Ki: 0.130 nM (α), 0.111 nM (γ), 0.122 nM (δ) | [2] |
Visualizing the PI3K Signaling Pathway and this compound's Point of Intervention
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PI3K Kinase Assay using this compound
This protocol is a general guideline for determining the inhibitory effect of this compound on PI3K activity in a biochemical assay format. It can be adapted for use with purified PI3K enzymes and various detection methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based ADP detection.
Materials:
-
Purified, active PI3K enzyme (isoform of interest, if available)
-
This compound (dissolved in DMSO)
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration near the Km for the specific PI3K isoform)
-
[γ-³²P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection
-
96-well reaction plates
-
Phospholipid extraction reagents (for radiometric assay)
-
Scintillation counter and vials (for radiometric assay)
-
Plate reader (for non-radiometric assays)
Experimental Workflow Diagram:
Caption: General workflow for an in vitro PI3K kinase assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Diluted this compound or DMSO vehicle control
-
Purified PI3K enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the PIP2 substrate and ATP (spiked with [γ-³²P]ATP for the radiometric method).
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 20-30 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1N HCl for radiometric assay, or EDTA for non-radiometric assays).
-
Product Detection:
-
Radiometric Assay:
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the unreacted substrate and free ATP.
-
Visualize the radiolabeled PIP3 by autoradiography and quantify the spot intensity or scrape the corresponding silica and measure the radioactivity using a scintillation counter.
-
-
Non-Radiometric Assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's instructions for the specific detection kit being used. These assays typically measure the amount of ADP produced, which is directly proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of PI3K activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Logical Relationship of this compound's Inhibitory Action
References
Application Notes and Protocols for Cell-Based Apoptosis Assays Using Halenaquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halenaquinone, a polycyclic quinone-type metabolite isolated from marine sponges of the Petrosia genus, has demonstrated potent cytotoxic and pro-apoptotic activities across various cancer cell lines.[1][2] This marine natural product acts as a broad-spectrum inhibitor of several protein kinases and enzymes involved in cell survival and proliferation, including phosphatidylinositol 3-kinase (PI3K), topoisomerase, and histone deacetylase (HDAC).[1][2][3] Its ability to induce apoptosis through multiple signaling pathways makes it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for assessing this compound-induced apoptosis in cell culture.
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by the overproduction of reactive oxygen species (ROS).[1][2] This oxidative stress leads to the disruption of the mitochondrial membrane potential (MMP), triggering the release of cytochrome c into the cytosol.[2] Subsequently, a cascade of caspase activation, including initiator caspase-9 and executioner caspase-3, is initiated.[1] this compound has also been shown to inhibit key survival signaling pathways, such as the PI3K/Akt pathway, and downregulate anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins like Bax.[2][3] This multi-faceted mechanism culminates in the characteristic hallmarks of apoptosis, including PARP cleavage and, ultimately, programmed cell death.[1][2]
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following table summarizes the quantitative data from studies investigating the pro-apoptotic effects of this compound on various cancer cell lines.
| Cell Line | Assay Type | Concentration | Incubation Time | Key Findings | Reference |
| Molt 4 (Leukemia) | MTT Assay (Cytotoxicity) | IC50: 0.61 µg/mL | 24 hours | Potent cytotoxic effect. | [1] |
| Molt 4 (Leukemia) | Annexin V/PI Staining | Dose-dependent | Not specified | Increased apoptosis by 26.23%–70.27%. | [1][2] |
| Molt 4 (Leukemia) | JC-1 Staining (MMP) | Dose-dependent | Not specified | Disruption of MMP by 17.15%–53.25%. | [1][2] |
| PC12 (Pheochromocytoma) | Flow Cytometry (Apoptosis) | EC50: 10 µM | Time-dependent | Induced apoptosis in a concentration and time-dependent manner. | [3] |
| PC12 (Pheochromocytoma) | PI3K Inhibition Assay | IC50: 3 µM | Not applicable | Directly inhibits PI3K activity. | [3] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel phosphatidylinositol 3-kinase inhibitor from a marine sponge, induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Halenaquinone Cytotoxicity Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halenaquinone, a marine-derived polycyclic quinone, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Its mode of action involves the induction of apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), inhibition of histone deacetylases (HDAC), and interference with topoisomerase activity.[1][2][3] These characteristics make this compound a compound of interest for further investigation in anticancer drug development.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro. The following sections include a summary of its cytotoxic activity, step-by-step experimental procedures for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound is commonly evaluated by determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1][4]
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines after 72 hours of Treatment
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Molt 4 | Acute lymphoblastic leukemia | 0.18[1] |
| K562 | Chronic myelogenous leukemia | 0.48[1] |
| MDA-MB-231 | Breast adenocarcinoma | 8.0[1] |
| DLD-1 | Colon adenocarcinoma | 6.76[1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Protocols
MTT Assay for Cell Viability
This protocol describes the determination of cell viability upon treatment with this compound using the MTT assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., Molt 4, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 100 µL of complete culture medium.[1]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
This compound-treated and control cells in 96-well plates
-
Microplate reader
Procedure:
-
Prepare Controls: Include wells for: no-cell control (medium only), vehicle control (cells with vehicle), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[5]
-
Sample Collection: After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values, using the controls for normalization.
Caption: Workflow for the LDH Cytotoxicity Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[1]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound-treated and control cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Signaling Pathways
This compound induces apoptosis through a multifaceted mechanism that involves the induction of oxidative stress and the inhibition of key cellular enzymes.
Caption: Signaling Pathway of this compound-Induced Apoptosis.
This compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[2] This event is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytosol. The modulation of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, further promotes cytochrome c release.[3][6] In the cytosol, cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and culminates in apoptosis.[7] Additionally, this compound's ability to inhibit HDAC and topoisomerase II contributes to its cytotoxic effects.[2][3]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Preparation of Halenaquinone Stock Solutions for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halenaquinone is a pentacyclic polyketide originally isolated from the marine sponge Petrosia alfiani. It has garnered significant interest in the scientific community due to its potent biological activities, including the inhibition of phosphatidylinositol 3-kinase (PI3K) and the induction of apoptosis in various cancer cell lines.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound for use in cell-based assays and other in vitro experiments.
Chemical Properties and Storage
A summary of the key chemical and storage information for this compound is provided in the table below.
| Property | Data | Reference |
| Molecular Formula | C₂₀H₁₂O₅ | [1] |
| Molecular Weight | 332.31 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | |
| Storage (Stock Solution) | 0-4°C (short-term, days to weeks) or -20°C (long-term, months) |
Note: Similar quinone compounds can be sensitive to light and air. It is recommended to handle this compound accordingly.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the generally poor aqueous solubility of quinone-type compounds.
Materials:
-
This compound (solid)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the container of solid this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube or vial.
-
Add the required volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 1-10 mM). The exact solubility should be determined empirically, but starting with a concentration in this range is recommended.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation.
-
-
Sterilization (Optional): If necessary for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (days to a week), 4°C may be acceptable. Protect from light.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution to the final working concentrations for cell-based assays.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution.
-
-
Final Concentration in Assay: Ensure that the final volume of the diluted this compound solution added to the cells results in a DMSO concentration that is non-toxic to the specific cell line being used (typically ≤ 0.5%). For example, if the final DMSO concentration should be 0.1%, do not add more than 1 µL of the DMSO stock for every 1 mL of final assay volume.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted aqueous solutions of this compound for extended periods, as its stability in aqueous media is likely limited.
Quantitative Data Summary
The following table summarizes the reported in vitro effective concentrations of this compound against various human cancer cell lines. This data can be used to guide the selection of appropriate working concentrations for your experiments.
| Cell Line | Assay Type | IC₅₀ (72h exposure) | Reference |
| Molt 4 (Leukemia) | MTT Assay | 0.18 µg/mL | |
| K562 (Leukemia) | MTT Assay | 0.48 µg/mL | |
| MDA-MB-231 (Breast) | MTT Assay | 8.0 µg/mL | |
| DLD-1 (Colon) | MTT Assay | 6.76 µg/mL |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
Halenaquinone: A Chemical Probe for Elucidating PI3K Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Halenaquinone, a pentacyclic polyketide originally isolated from the marine sponge Xestospongia exigua, has emerged as a valuable chemical probe for investigating the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, most notably cancer. This compound exerts its biological effects through the inhibition of PI3K, making it a useful tool for dissecting the roles of this important kinase family in cellular signaling.[1]
These application notes provide a comprehensive overview of this compound's properties as a PI3K inhibitor and offer detailed protocols for its use in laboratory settings.
Data Presentation
The following table summarizes the available quantitative data for this compound's biological activity. It is important to note that while the inhibitory concentration for total PI3K has been determined, specific IC50 values for individual PI3K isoforms (α, β, γ, δ) are not currently available in the public literature. Researchers are encouraged to determine these values empirically for their specific experimental system.
| Parameter | Value | Cell Line/System | Reference |
| PI3K Inhibition (IC50) | 3 µM | In vitro kinase assay | [1] |
| Apoptosis Induction (EC50) | 10 µM | PC12 cells | [1] |
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn regulates protein synthesis and cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as a chemical probe to study PI3K signaling. It is recommended to optimize parameters such as cell density, incubation times, and antibody concentrations for each specific experimental setup.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K in the presence of this compound. Commercially available PI3K enzyme preparations and assay kits can be used.
Workflow:
Caption: Workflow for an in vitro PI3K kinase assay to determine the IC50 of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in kinase assay buffer to desired concentrations.
-
Prepare PI3K enzyme, PIP2 substrate, and ATP solutions according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, PI3K enzyme, and varying concentrations of this compound or vehicle (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction at 37°C for the recommended time (typically 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the assay kit protocol.
-
Detect the amount of PIP3 produced using the provided detection reagents. This can be based on various principles such as competitive ELISA or luminescence.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of PI3K inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the PI3K activity.
-
Cellular Assay: Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt and mTOR, in cultured cells.
Workflow:
Caption: Workflow for Western blot analysis of the PI3K signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal PI3K pathway activity, if necessary.
-
Pre-treat cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., insulin, EGF) for a short period (e.g., 10-30 minutes) to activate the PI3K pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.
-
Conclusion
This compound serves as a potent inhibitor of the PI3K signaling pathway and is a valuable tool for researchers studying the intricate roles of this pathway in health and disease. While its broad inhibitory activity against PI3K is established, further characterization of its isoform selectivity is warranted to refine its application as a highly specific chemical probe. The provided protocols offer a starting point for investigators to explore the effects of this compound on PI3K signaling in their specific models of interest.
Disclaimer: This document is intended for research purposes only. This compound should be handled with appropriate safety precautions in a laboratory setting.
References
Application Notes & Protocols for the Chromatographic Purification of Halenaquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Halenaquinone is a pentacyclic polyketide natural product isolated from marine sponges of the genus Xestospongia.[1] It has garnered significant interest within the scientific community due to its potent biological activities, including inhibitory effects against various human tumor cell lines.[1] The purification of this compound from crude sponge extracts is a critical step for its further study and potential therapeutic development. This document provides detailed protocols for the extraction and chromatographic purification of this compound, as well as important considerations regarding its stability.
Key Considerations:
This compound is known to be unstable and sensitive to light, air, and heat.[2] Therefore, all extraction and purification steps should be performed expeditiously, with protection from light (e.g., using amber glassware or covering flasks with aluminum foil) and at reduced temperatures whenever possible.
Experimental Protocols
1. Extraction of Crude this compound from Marine Sponge
This protocol is based on the methods described for the extraction of this compound and its derivatives from Xestospongia sp.[1]
Materials:
-
Frozen or lyophilized marine sponge (Xestospongia sp.)
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
n-Butanol (n-BuOH), HPLC grade
-
n-Hexane, HPLC grade
-
Deionized water (H2O)
-
Rotary evaporator
-
Lyophilizer (if starting with frozen sponge)
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
If starting with frozen sponge, lyophilize the material to a constant dry weight.
-
Grind the lyophilized sponge material into a coarse powder.
-
Extract the powdered sponge material exhaustively with a 1:1 mixture of MeOH and CH2Cl2 (e.g., 3 x 1 L for 500 g of dried sponge). Stir the suspension for 2-4 hours for each extraction.
-
Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Suspend the crude extract in a 9:1 mixture of MeOH:H2O and perform a liquid-liquid partition against n-hexane to remove nonpolar lipids. Separate the layers and retain the methanolic layer.
-
Concentrate the methanolic layer under reduced pressure.
-
Partition the resulting residue between n-BuOH and H2O. Separate the layers and collect the n-BuOH layer.
-
Concentrate the n-BuOH layer under reduced pressure to yield the crude fraction containing this compound.
2. Purification by Silica Gel Column Chromatography
This is a preliminary purification step to fractionate the crude extract and isolate a this compound-rich fraction.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
n-Hexane, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Fraction collector or test tubes
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound fraction in a minimal amount of CH2Cl2. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry loading method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Start the elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:
-
100% n-Hexane (2 column volumes)
-
95:5 n-Hexane:EtOAc (4 column volumes)
-
90:10 n-Hexane:EtOAc (4 column volumes)
-
80:20 n-Hexane:EtOAc (4 column volumes)
-
70:30 n-Hexane:EtOAc (4 column volumes)
-
50:50 n-Hexane:EtOAc (2 column volumes)
-
100% EtOAc (2 column volumes)
-
95:5 EtOAc:MeOH (2 column volumes)
-
-
Fraction Collection and Analysis: Collect fractions of appropriate volume. Monitor the separation by TLC, visualizing the spots under a UV lamp. This compound is a colored compound, which can also aid in tracking its elution. Pool the fractions containing this compound based on the TLC analysis.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the partially purified this compound fraction.
3. Final Purification by Reverse-Phase HPLC
This final step is crucial for obtaining high-purity this compound. The protocol is adapted from methods for separating quinones on C18 columns.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (H2O), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound fraction from the silica gel column in a small volume of the initial mobile phase (e.g., 50:50 ACN:H2O). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Deionized H2O + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic)
-
30-35 min: 100% to 50% B (linear gradient)
-
35-40 min: 50% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 275 nm.
-
Column Temperature: 25 °C
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Immediately evaporate the acetonitrile from the collected fraction under a stream of nitrogen or using a rotary evaporator at low temperature. Lyophilize the remaining aqueous solution to obtain pure this compound as a solid. Store the purified compound at -20°C or lower, protected from light.
Data Presentation
The following table presents representative quantitative data for the purification of this compound from 500 g of lyophilized Xestospongia sp. sponge. Note that these values are illustrative and actual yields may vary depending on the specific sponge collection and experimental conditions.
| Purification Step | Starting Mass (g) | Final Mass (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 500 g (dry sponge) | 38,200 | - | ~1% |
| Solvent Partitioning | 38.2 | 7,500 | 19.6% | ~5% |
| Silica Gel Chromatography | 7.5 | 450 | 6.0% | ~60% |
| Reverse-Phase HPLC | 0.45 | 85 | 18.9% | >98% |
Visualizations
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Halenaquinone Total Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Halenaquinone. The content is tailored for scientists and drug development professionals aiming to overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My overall yield is significantly lower than reported in the literature. Where should I start troubleshooting?
Answer: A low overall yield in a multi-step synthesis is a common issue. A systematic approach is crucial for identifying the bottleneck.
-
Step-by-Step Yield Analysis: First, analyze the yield of each individual step. A single step with a particularly low yield (<50%) is often the primary contributor to the low overall yield. Focus your optimization efforts on this specific transformation.
-
Reagent Purity: Ensure all reagents, especially catalysts and anhydrous solvents, are of high purity and handled under appropriate conditions (e.g., inert atmosphere). Trace impurities can poison catalysts or initiate side reactions.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress. This helps determine the optimal reaction time and can reveal the formation of byproducts.[1]
-
Work-up and Purification: Product loss during extraction, filtration, or chromatography is a frequent cause of reduced yield. Check aqueous layers for product solubility and assess the stability of your compound on silica gel.[1]
dot
Caption: A logical workflow for troubleshooting low overall yield in a multi-step synthesis.
Question 2: I am struggling to construct the C6 all-carbon quaternary stereocenter with high stereoselectivity. What methods can improve this?
Answer: The formation of the C6 quaternary center is a known challenge. Several strategies focus on achieving high stereocontrol.
-
Organocatalysis: The proline sulfonamide-catalyzed Yamada-Otani reaction has been successfully employed to establish the C6 stereocenter.[2][3] Optimizing the catalyst, solvent, and temperature is key to achieving high enantioselectivity.
-
Chiral Auxiliaries: While potentially adding steps for attachment and removal, chiral auxiliaries can effectively direct the stereochemical outcome of alkylation or conjugate addition reactions that form the quaternary center.
-
Asymmetric Heck Reaction: In some synthetic routes, a cascade reaction involving a Suzuki cross-coupling and an asymmetric Heck cyclization has been used to forge the C-C bond that creates the stereocenter.[4] The choice of chiral ligand (e.g., (S)-BINAP) is critical for the enantioselectivity of this step.[4]
Question 3: The Diels-Alder reaction to form the polycyclic core is inefficient. How can I improve its yield and selectivity?
Answer: The Diels-Alder reaction is a powerful tool in this compound synthesis, but it can be sensitive to substrate electronics and reaction conditions.
-
Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction and improve endo/exo selectivity by coordinating to the dienophile, making it more electron-deficient.[5]
-
Thermal vs. High-Pressure Conditions: While many Diels-Alder reactions proceed under thermal conditions, applying high pressure can sometimes increase the rate and yield, especially for sterically hindered or electronically mismatched partners.
-
Flow Chemistry: For reactions with unstable dienes, a continuous flow microreactor process can improve safety and yield by maintaining precise control over stoichiometry, temperature, and reaction time, minimizing byproduct formation.[6][7]
-
Intramolecular Strategy: Tethering the diene and dienophile together to perform an Intramolecular Diels-Alder (IMDA) reaction can significantly improve efficiency and control over regio- and stereoselectivity.[8]
Question 4: The late-stage oxidation to form the final quinone ring results in a complex product mixture. What are the best practices for this step?
Answer: The final oxidation step can be problematic due to the potential for over-oxidation or side reactions on the sensitive polycyclic core.
-
Choice of Oxidant: Milder oxidizing agents are often preferred. Ceric ammonium nitrate (CAN) is commonly used for this transformation.[4] Other reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have also been used, but conditions must be carefully optimized to avoid side reactions.[9][10]
-
Reaction Conditions: Control of temperature and reaction time is crucial. Running the reaction at low temperatures (e.g., 0 °C) and carefully monitoring its progress by TLC can prevent the formation of degradation products.
-
Protecting Groups: If sensitive functional groups are present elsewhere in the molecule, ensure they are adequately protected before attempting the final oxidation.
Comparative Data on this compound Syntheses
The following table summarizes various reported total and formal syntheses of this compound and related compounds, highlighting the different strategies, key reactions, and overall yields. This allows for a direct comparison of the efficiency of different routes.
| Lead Author/Group | Target Molecule | Key Steps | Linear Steps | Overall Yield | Reference |
| Harada et al. | This compound | Intramolecular Diels-Alder, [4+2] cycloaddition | 15 | 2% | [4] |
| Trauner et al. | (ent)-Halenaquinone | Intramolecular Heck cyclization, Diels-Alder | 12 | 8% | [4] |
| Shibasaki et al. | This compound | Suzuki cross-coupling/asymmetric Heck cascade | >15 | Low | [4] |
| Wipf et al. | Thiothis compound | o-Quinodimethane Diels-Alder, Heck cyclization, RCM | 22 | 0.4% | [4] |
| Gao et al. | (+)-Xestoquinone | Desymmetric intramolecular Michael reaction, PEDA | 6 | High (not specified) | [9] |
| Sorensen et al. | (-)-Halenaquinone | Yamada-Otani reaction, Pd-mediated oxidative cyclizations | 12-14 | High (not specified) | [2][3] |
Key Experimental Protocols
Below are representative methodologies for crucial reactions in the synthesis of this compound. These are generalized protocols and may require optimization for specific substrates.
Protocol: Ti(Oi-Pr)₄-Promoted Photoenolization/Diels-Alder (PEDA) Reaction
This reaction is used to construct the tetracyclic core in some syntheses.[9]
-
Preparation: In a quartz reaction vessel under an inert atmosphere (Argon), dissolve the aryl ketone (1.0 eq) and the enone dienophile (1.2 eq) in anhydrous toluene.
-
Catalyst Addition: Add titanium (IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 eq) to the solution.
-
Photoreaction: Irradiate the mixture with a high-pressure mercury lamp (e.g., 450W) at room temperature while stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via flash column chromatography on silica gel.
dot
Caption: A workflow diagram for the Photoenolization/Diels-Alder (PEDA) reaction.
Protocol: Late-Stage Oxidation with Ceric Ammonium Nitrate (CAN)
This protocol describes the final step to generate the quinone moiety.[4]
-
Preparation: Dissolve the precursor naphthofuran derivative (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of ceric ammonium nitrate (CAN, ~2.5 eq) in water dropwise to the cooled, stirring solution. The color will typically change to a deep red or orange.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (staining may be required).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up: Extract the mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude this compound product quickly via flash column chromatography, as it can be unstable on silica gel for extended periods.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of (-)-Halenaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the Synthesis of the Halenaquinol and Xestoquinol Families of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric total synthesis of (+)-xestoquinone and (+)-adociaquinones A and B - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07089K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of the Halenaquinone core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the Halenaquinone core.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches to the this compound core synthesis?
A1: The synthesis of the this compound core is a significant challenge in organic chemistry. Several key strategies have been developed, primarily revolving around the construction of its complex polycyclic framework. The most common approaches include:
-
Diels-Alder Cycloadditions: This is a powerful method for forming the six-membered rings within the core structure.[1][2] Both intermolecular and intramolecular variants have been successfully employed.
-
Palladium-Catalyzed Cyclizations: Intramolecular Heck reactions are frequently used to form key carbon-carbon bonds and construct the quaternary stereocenter.[1][3] This often involves the cyclization of an aryl or vinyl halide onto a pendant alkene.
-
Friedel-Crafts Acylation: This reaction is crucial for the regioselective introduction of the C ring of the highly strained tricyclic core.[4]
-
Late-Stage Oxidation: The final quinone moiety is often installed in the later stages of the synthesis through oxidative reactions, such as an oxidative Bergman cyclization or using reagents like ceric ammonium nitrate (CAN).[4][5]
Q2: What are the primary challenges associated with the Diels-Alder reaction in this synthesis?
A2: While the Diels-Alder reaction is a powerful tool, researchers may face several challenges:
-
Low Yields: Competing side reactions or unfavorable electronic matching between the diene and dienophile can lead to low yields.[1]
-
Regio- and Stereoselectivity: Controlling the regio- and stereochemical outcome of the cycloaddition is critical, especially in complex systems. The use of Lewis acid catalysts or chiral auxiliaries can help to improve selectivity.[6]
-
High Temperatures: Some Diels-Alder reactions in this synthetic context require high temperatures, which can lead to decomposition of sensitive starting materials or products.[1]
Q3: Why is the intramolecular Heck reaction a popular choice for forming the quaternary stereocenter?
A3: The intramolecular Heck reaction offers several advantages for constructing the sterically congested quaternary carbon at the C6 position of the this compound core. It is a reliable method for forming carbon-carbon bonds under relatively mild conditions. The use of chiral ligands can also enable enantioselective cyclization, which is crucial for the asymmetric synthesis of the natural product.[1][7]
Q4: What are the key considerations for the late-stage oxidation to form the quinone?
A4: The final oxidation step is often delicate and requires careful optimization. Key considerations include:
-
Choice of Oxidant: The choice of oxidizing agent is critical to avoid over-oxidation or degradation of the complex molecule. Ceric ammonium nitrate (CAN) is a commonly used reagent for this transformation.[1]
-
Protecting Groups: The presence and nature of protecting groups on other functionalities can significantly impact the outcome of the oxidation. These groups must be stable to the oxidative conditions or be strategically removed prior to this step.
-
Reaction Conditions: Temperature, reaction time, and solvent can all influence the yield and purity of the final product.
Q5: Are there stability issues with any of the intermediates in this compound synthesis?
A5: Yes, intermediates in the synthesis of this compound and related compounds like Halenaquinol and Xestoquinol can be unstable. For instance, Halenaquinol itself is sensitive to light, air, and heat.[1] Certain polycyclic intermediates may also be prone to degradation, especially during purification on silica gel. Careful handling and purification under inert atmospheres may be necessary.
Troubleshooting Guides
Problem 1: Low Yield in the Diels-Alder Reaction
| Potential Cause | Troubleshooting Steps |
| Unfavorable electronics of diene/dienophile | - If using an electron-poor diene, consider a more electron-rich dienophile, and vice-versa. - Employ a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to activate the dienophile and lower the activation energy.[8] |
| Thermal decomposition | - If the reaction requires high temperatures, monitor the reaction closely and minimize the reaction time. - Explore the use of high-pressure conditions, which can sometimes promote cycloaddition at lower temperatures. |
| Side reactions | - Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. This can provide insight into competing reaction pathways. - Adjust the stoichiometry of the reactants to favor the desired cycloaddition. |
| Reversibility of the reaction (retro-Diels-Alder) | - If the desired adduct is thermally labile, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. - Consider a trapping agent for the product if applicable. |
Problem 2: Poor Diastereoselectivity in the Intramolecular Heck Reaction
| Potential Cause | Troubleshooting Steps |
| Inadequate catalyst control | - Screen different palladium catalysts and phosphine ligands. Chiral bidentate phosphines like (R)-BINAP are known to induce high diastereoselectivity.[7] - The choice of solvent can significantly influence the stereochemical outcome. |
| Substrate conformation | - The conformation of the tether connecting the aryl/vinyl halide and the alkene can dictate the facial selectivity of the cyclization. Molecular modeling may provide insights into the preferred transition state geometries. |
| Presence of additives | - Additives such as silver salts (e.g., Ag₃PO₄) can influence the reaction pathway and stereoselectivity.[7] Experiment with different additives and stoichiometries. |
Problem 3: Low Yield or Side Products in the Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Deactivation of the aromatic ring | - The this compound core intermediates can be complex. Ensure the aromatic ring is sufficiently activated for acylation. The presence of strongly deactivating groups will hinder the reaction. |
| Catalyst deactivation | - Stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃) are often required as the product ketone can coordinate to the catalyst and deactivate it.[9] |
| Intramolecular vs. Intermolecular reactions | - For intramolecular Friedel-Crafts acylations, ensure the tether length is appropriate for the desired ring closure. |
| Side reactions with the solvent | - Some solvents can participate in Friedel-Crafts reactions. Use an inert solvent such as dichloromethane or nitrobenzene. |
Problem 4: Incomplete or Unselective Late-Stage Oxidation
| Potential Cause | Troubleshooting Steps |
| Insufficient oxidizing power | - If using a milder oxidant, consider a stronger one like ceric ammonium nitrate (CAN). |
| Over-oxidation or degradation | - Carefully control the reaction time and temperature. Quench the reaction as soon as the starting material is consumed (monitor by TLC). - Running the reaction at lower temperatures may improve selectivity. |
| Protecting group interference | - Ensure that protecting groups are stable to the oxidizing conditions. If not, deprotection prior to oxidation is necessary. Some protecting groups may direct the oxidation to undesired positions. |
Problem 5: Difficulty in Purifying Intermediates
| Potential Cause | Troubleshooting Steps |
| Decomposition on silica gel | - Some polycyclic intermediates are acid-sensitive and can decompose on standard silica gel. - Deactivate silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). - Consider alternative purification methods such as flash chromatography on alumina or florisil, or preparative HPLC.[10] |
| Poor separation of diastereomers | - Optimize the solvent system for flash chromatography. A less polar solvent system often provides better separation. - If separation is still challenging, consider derivatizing the diastereomers to improve their separation characteristics, followed by removal of the derivatizing group. |
| Co-elution with impurities | - If impurities have similar polarity to the desired product, recrystallization may be a more effective purification method. |
Quantitative Data Summary
Table 1: Reported Yields for Key Synthetic Steps in this compound Synthesis
| Reaction Type | Synthetic Route | Key Reagents/Conditions | Yield (%) | Reference |
| Intramolecular Heck Reaction | Trauner Synthesis | Pd(OAc)₂, TBAB | Good (dr = 7:1) | [1] |
| Diels-Alder Cycloaddition | Nemoto Synthesis | Heat (reflux in o-dichlorobenzene) | Not specified (endo product exclusively) | [1] |
| Friedel-Crafts Acylation | Ahn Synthesis | BBr₃ | 42 | [1] |
| Suzuki-Miyaura/Heck Cascade | Shibasaki Synthesis | Pd(OAc)₂, (S)-BINAP | Low | [1] |
| CAN Oxidation | Wipf Synthesis | Ceric Ammonium Nitrate | Not specified | [1] |
Experimental Protocols
Protocol 1: Intramolecular Heck Reaction for Cyclohexane Ring Formation (Adapted from Trauner's Synthesis)
-
Materials: Heck precursor (e.g., enantioenriched vinyl iodide), Palladium(II) acetate (Pd(OAc)₂), Tetrabutylammonium bromide (TBAB), and a suitable solvent (e.g., DMF).
-
Procedure: a. Dissolve the Heck precursor in the solvent in a flame-dried flask under an inert atmosphere (e.g., Argon). b. Add Pd(OAc)₂ (typically 5-10 mol%) and TBAB (1-2 equivalents). c. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or saturated ammonium chloride solution). e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography.
Protocol 2: Late-Stage Oxidation with Ceric Ammonium Nitrate (CAN)
-
Materials: The advanced pentacyclic intermediate, Ceric Ammonium Nitrate (CAN), and a suitable solvent system (e.g., acetonitrile/water).
-
Procedure: a. Dissolve the pentacyclic intermediate in the solvent system in a round-bottom flask. b. Cool the solution in an ice bath (0 °C). c. Add a solution of CAN (typically 2-4 equivalents) in the same solvent system dropwise to the reaction mixture. d. Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often rapid. e. Once the starting material is consumed, quench the reaction by adding water. f. Extract the product with an organic solvent (e.g., dichloromethane). g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the resulting this compound by flash chromatography.
Visualizations
Caption: Generalized synthetic workflow for the this compound core.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Strategies for the Synthesis of the Halenaquinol and Xestoquinol Families of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of (-)-Halenaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. mdpi.com [mdpi.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Chromatography [chem.rochester.edu]
Halenaquinone Stability: A Technical Support Guide for Researchers
This technical support center provides guidance on the stability of halenaquinone in various experimental settings. Due to the limited publicly available stability data for this compound, this guide offers troubleshooting advice and detailed experimental protocols based on best practices for similar quinone-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
While specific stability data for this compound is scarce, a common starting point for dissolving quinone-based compounds is a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For long-term storage, it is advisable to keep the compound as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh solutions in the desired solvent and use them promptly.
Q2: How does pH affect the stability of this compound in aqueous buffers?
The stability of quinone compounds in aqueous solutions is often pH-dependent. Generally, they exhibit greater stability in acidic to neutral conditions and are prone to degradation in alkaline environments. It is crucial to determine the optimal pH range for your specific experimental buffer system.
Q3: Are there any known incompatibilities of this compound with common reagents?
Avoid strong oxidizing and reducing agents, as these can chemically modify the quinone structure. Additionally, be mindful of the potential for reaction with nucleophiles, particularly in basic conditions. It is recommended to perform compatibility studies with your specific experimental media.
Q4: How should I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This allows for the separation and quantification of the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | This compound degradation in the experimental medium. | Prepare fresh stock solutions for each experiment. Assess the stability of this compound in your specific buffer and solvent system over the time course of your experiment using HPLC. Consider adjusting the pH of your buffer to a more acidic or neutral range if degradation is observed. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols) to generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method. |
| Precipitation of this compound in aqueous buffers | Poor solubility. | While this compound's aqueous solubility data is not readily available, related compounds can have limited solubility. Consider using a co-solvent like DMSO (typically at a final concentration of <0.5% to avoid cellular toxicity) or preparing a more dilute solution. Always check for precipitation visually and by centrifugation before use. |
| Inconsistent experimental results | Inconsistent solution preparation or storage. | Adhere to a strict protocol for solution preparation, including the use of high-purity, anhydrous solvents. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect all solutions from light. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a chemical fume hood, using appropriate personal protective equipment.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into small volumes in amber vials to protect from light and minimize freeze-thaw cycles. Store at -80°C.
Protocol 2: Suggested Method for Evaluating this compound Stability by HPLC
This protocol is a template and should be optimized for your specific equipment and experimental needs.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to maintain an acidic pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of this compound (a common starting point for quinones is around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound at a known concentration (e.g., 50 µg/mL) in the solvent or buffer system you wish to investigate (e.g., phosphate-buffered saline at pH 7.4, cell culture medium).
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench any further degradation by diluting the aliquot in the initial mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
-
Data Interpretation:
-
Plot the percentage of the initial this compound remaining versus time to determine the degradation kinetics.
-
Calculate the half-life (t½) of this compound in the tested condition.
-
Visualizations
Potential for Halenaquinone degradation by light, air, or heat
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with halenaquinone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, with a focus on the potential for degradation by light, air, or heat.
Frequently Asked Questions (FAQs)
What is the known stability of this compound?
Currently, there is limited published data specifically detailing the comprehensive stability of this compound under various environmental conditions. However, its chemical structure, which features a complex polycyclic system with a quinone moiety, suggests potential susceptibility to degradation by light, air (oxidation), and heat. Quinones, as a chemical class, are known to be reactive and can undergo various degradation pathways under stress conditions.[1][2][3] Therefore, it is crucial for researchers to empirically determine the stability of their specific this compound samples under their experimental and storage conditions.
What are the general degradation pathways for quinones?
Quinones can degrade through several mechanisms:
-
Photodegradation: Upon exposure to light, especially UV radiation, quinones can undergo photochemical reactions. This can involve the formation of reactive oxygen species (ROS) that lead to oxidation and cleavage of the quinone ring.[4][5] Other pathways may include rearrangements and dealkylation.[5]
-
Oxidative Degradation: Quinones are susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation).[2][6] This process can be accelerated by the presence of metal ions and light. The initial steps often involve the formation of semiquinone radicals, leading to a cascade of reactions that can result in the formation of hydroxylated byproducts, ring-opened products, and polymers.[2][7]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to initiate degradation reactions. For quinones, this can involve decarboxylation, ring cleavage, and the formation of various volatile and non-volatile byproducts.[1][3] The thermal stability of a quinone is highly dependent on its specific molecular structure.[3]
A general overview of potential degradation pathways for a quinone compound is illustrated below.
Caption: General degradation pathways for quinone-containing compounds.
How should I store my this compound samples?
Given the potential for degradation, it is recommended to store this compound under the following conditions to maximize its shelf-life:
-
Protection from Light: Store in amber vials or wrap containers in aluminum foil.[8]
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Low Temperature: Store at or below -20°C. For solutions, be mindful of the freezing point of your solvent.
What analytical methods are suitable for detecting this compound and its potential degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.[9][10]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the parent compound and its degradation products. A stability-indicating method should be developed using a suitable column (e.g., C18) and a mobile phase that provides good resolution.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[11]
-
UV-Vis Spectroscopy: Can be used to monitor changes in the electronic structure of this compound during degradation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.[7]
Troubleshooting Guides
Troubleshooting Photostability Experiments
| Issue | Possible Cause | Recommended Solution |
| No degradation observed | Insufficient light exposure. | Ensure your light source provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] |
| This compound is stable under the tested conditions. | Consider conducting forced degradation studies with higher intensity light sources to confirm stability.[13] | |
| High variability in results | Uneven light exposure of samples. | Ensure samples are placed at a similar distance from the light source and are not shielded by other objects. |
| Temperature fluctuations in the photostability chamber. | Use a temperature-controlled chamber and include dark controls to differentiate between photodegradation and thermal degradation.[8] | |
| Unexpected degradation products | Interaction with solvent or container. | Use high-purity solvents and inert containers (e.g., quartz or borosilicate glass). |
| Secondary degradation of initial photoproducts. | Analyze samples at multiple time points to track the formation and disappearance of transient species. |
Troubleshooting Thermal Stability Experiments
| Issue | Possible Cause | Recommended Solution |
| Compound melts or sublimes before degrading | The experimental temperature is too high. | Use thermogravimetric analysis (TGA) to determine the decomposition temperature range before conducting bulk stability studies.[14] |
| Inconsistent degradation rates | Uneven heating of the sample. | Use a calibrated oven with good temperature distribution. For solutions, ensure adequate mixing. |
| Presence of impurities that catalyze degradation. | Ensure the purity of your this compound sample before starting the experiment. | |
| Difficulty in identifying degradation products | Products are volatile. | Use headspace gas chromatography-mass spectrometry (GC-MS) to analyze the vapor phase above the heated sample.[3] |
| Complex mixture of degradation products. | Employ advanced analytical techniques like LC-MS/MS or 2D-NMR for structural elucidation. |
Troubleshooting Oxidative Stability Experiments
| Issue | Possible Cause | Recommended Solution |
| No oxidation observed | This compound is stable to oxidation under the tested conditions. | Conduct forced oxidation studies using a chemical oxidizing agent (e.g., hydrogen peroxide, AIBN) to confirm stability.[12] |
| Reaction is too fast to monitor | The concentration of the oxidizing agent is too high. | Perform a range-finding experiment with different concentrations of the oxidizing agent. |
| Poor reproducibility | Inconsistent exposure to air/oxygen. | For solid samples, ensure a consistent surface area is exposed. For solutions, control the headspace volume and consider bubbling air or oxygen through the solution at a controlled rate. |
| Presence of trace metals that catalyze oxidation. | Use high-purity solvents and glassware that has been treated to remove trace metals. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies, which can be adapted for this compound. These are designed to intentionally degrade the sample to produce degradation products for the development of stability-indicating analytical methods.[11][15][16]
Forced Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Also, prepare a solid sample of this compound.
-
Controls: Prepare "dark" controls by wrapping identical samples in aluminum foil.[8]
-
Exposure: Place the samples and controls in a photostability chamber. Expose them to a light source that provides both visible and UV light, according to ICH Q1B guidelines.[13]
-
Sampling: Withdraw aliquots of the solution and portions of the solid sample at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples and controls by a suitable analytical method (e.g., HPLC-UV) to determine the percentage of this compound remaining and to detect the formation of degradation products.
Forced Thermal Degradation Study
-
Sample Preparation: Place a known amount of solid this compound in a vial. Prepare a solution in a suitable, high-boiling point solvent if necessary.
-
Temperature Selection: Based on TGA data, select a temperature that is likely to cause degradation but is below the melting or boiling point. A typical starting point is 60-80°C.
-
Heating: Place the samples in a calibrated oven at the selected temperature.
-
Sampling: Remove samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples to determine the extent of degradation.
Forced Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Oxidizing Agent: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% v/v).
-
Reaction Conditions: Maintain the reaction at room temperature or slightly elevated temperature (e.g., 40°C) and monitor over time.
-
Sampling: Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours). It may be necessary to quench the reaction at each time point by adding a reducing agent (e.g., sodium bisulfite).
-
Analysis: Analyze the samples to determine the loss of this compound and the formation of oxidation products.
A general workflow for conducting these stability studies is presented below.
Caption: A generalized workflow for assessing the stability of this compound.
Quantitative Data Summary
As specific quantitative data for this compound degradation is not available in the literature, researchers should aim to generate data in the following format from their own experiments.
Table 1: Example Data Table for Photostability Study
| Time (hours) | % this compound Remaining (Exposed) | % this compound Remaining (Dark Control) | Area % of Major Degradant 1 |
| 0 | 100 | 100 | 0 |
| 4 | 92.5 | 99.8 | 3.1 |
| 8 | 85.2 | 99.6 | 6.8 |
| 12 | 78.1 | 99.5 | 10.2 |
| 24 | 65.4 | 99.3 | 18.7 |
Table 2: Example Data Table for Thermal Stability Study at 60°C
| Time (hours) | % this compound Remaining | Area % of Major Degradant 2 |
| 0 | 100 | 0 |
| 24 | 98.2 | 0.5 |
| 48 | 96.5 | 1.2 |
| 72 | 94.8 | 2.1 |
Table 3: Example Data Table for Oxidative Stability Study with 3% H₂O₂
| Time (hours) | % this compound Remaining | Area % of Major Degradant 3 |
| 0 | 100 | 0 |
| 1 | 88.9 | 5.4 |
| 4 | 75.3 | 12.8 |
| 8 | 62.1 | 21.5 |
| 24 | 40.7 | 35.6 |
This technical support guide provides a framework for approaching the stability testing of this compound. By following these guidelines and troubleshooting steps, researchers can generate the necessary data to ensure the quality and reliability of their experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. Degradation and detoxification of 6PPD-quinone in water by ultraviolet-activated peroxymonosulfate: Mechanisms, byproducts, and impact on sediment microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species and Chromophoric Dissolved Organic Matter Drive the Aquatic Photochemical Pathways and Photoproducts of 6PPD-quinone under Simulated High-Latitude Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
- 8. q1scientific.com [q1scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 13. ema.europa.eu [ema.europa.eu]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
Halenaquinone Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for halenaquinone. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its solubility in aqueous solutions. Due to its chemical nature, this compound is expected to have low aqueous solubility, which can present significant hurdles in experimental setups. This guide provides troubleshooting protocols and frequently asked questions to help you navigate these challenges and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: For initial stock solutions, it is recommended to use a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] DMSO is a powerful solvent capable of dissolving many poorly water-soluble compounds intended for biological assays.[1][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility.[2] The DMSO stock solution allows the compound to be dissolved at a high concentration, but when this is diluted into an aqueous medium (like a buffer or cell culture media), the this compound may crash out of solution because it is not soluble in water at that final concentration.[2] The percentage of DMSO in the final solution is often not high enough to keep the compound dissolved.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q4: Can I use other organic solvents like ethanol or methanol?
A4: Ethanol or methanol can be used for some compounds, but DMSO is generally a more robust solvent for highly lipophilic molecules.[2] If you use other solvents, it is important to perform solvent tolerance tests for your specific assay, as they can have different effects on cells or proteins compared to DMSO.
Q5: How should I store my this compound stock solution?
A5: DMSO stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water contamination into the DMSO, potentially causing the compound to precipitate in the stock vial.
Troubleshooting Guide
Q1: My this compound precipitates out of solution during my experiment, leading to inconsistent results. What can I do?
A1: Precipitated compound in an assay will lead to inaccurate and variable data.[1] Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay to a level below its solubility limit in the final aqueous medium.
-
Optimize the dilution protocol: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer to minimize localized high concentrations that can initiate precipitation.
-
Increase the final DMSO concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). Many cell-based assays can tolerate up to 0.5% DMSO, but this must be validated.[4] A higher DMSO concentration may help keep the this compound in solution.
-
Use a surfactant or co-solvent: In some biochemical assays (not cell-based), a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds.
Q2: How can I visually confirm if my compound has precipitated?
A2: You may observe turbidity, a cloudy appearance, or visible particles in your assay wells or tubes.[2] This can be checked by eye or by measuring the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a control solution without the compound indicates light scattering due to a precipitate.
Q3: Could the this compound be unstable in my aqueous buffer?
A3: Quinone structures can be susceptible to degradation, particularly in aqueous solutions at neutral or basic pH.[5] It is advisable to prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. If you suspect instability, you can try varying the pH of your buffer (if your assay allows) or minimizing the time the compound spends in the aqueous solution before the final measurement.
Data and Protocols
Table 1: General Challenges and Mitigation Strategies for Poorly Soluble Quinones
| Challenge | Potential Cause | Recommended Mitigation Strategy |
| Precipitation in Aqueous Media | The final concentration exceeds the aqueous solubility limit. | Lower the final compound concentration. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Use a multi-step dilution protocol with vigorous mixing. |
| Inconsistent Assay Results | Variable amounts of precipitated vs. dissolved compound. | Visually inspect for precipitation. Determine the maximum soluble concentration in the final assay buffer. Consider sonication of the intermediate dilution step. |
| Low Bioactivity Observed | The actual concentration of dissolved compound is much lower than the nominal concentration due to precipitation. | Implement solubility-enhancing strategies. Re-evaluate the dose-response curve at lower, fully solubilized concentrations. |
| Solvent-Induced Toxicity/Artifacts | The concentration of the organic co-solvent (e.g., DMSO) is too high for the biological system. | Determine the maximum tolerable solvent concentration for your specific assay. Always include a vehicle control (buffer + equivalent solvent concentration) in your experiments. |
| Compound Instability | The quinone moiety may be unstable in certain aqueous buffers or pH conditions. | Prepare fresh working solutions for each experiment. Minimize the incubation time in aqueous buffer. Store stock solutions appropriately. |
Table 2: General Experimental Protocol for Solubilizing this compound
| Step | Action | Detailed Instructions |
| 1. Prepare Stock Solution | Dissolve this compound in 100% anhydrous DMSO. | Weigh the required amount of this compound and add the appropriate volume of DMSO to achieve a concentration of 10-20 mM. Vortex thoroughly to ensure it is fully dissolved. Gentle warming or sonication may aid dissolution. |
| 2. Intermediate Dilution (Optional) | Dilute the DMSO stock in a buffer identical to the final assay buffer. | This step can help to reduce the shock of high DMSO concentration when adding to the final assay volume. However, precipitation is most likely to occur at this stage. |
| 3. Final Dilution | Add the stock or intermediate dilution to the final assay medium. | Add a small volume of the stock solution to the final aqueous medium (e.g., cell culture media, buffer) to reach the desired final concentration. Ensure the final DMSO concentration is below the tolerance limit of your assay. Mix immediately and thoroughly. |
| 4. Visual Inspection | Check for any signs of precipitation. | Look for any cloudiness or solid particles. If observed, the concentration is too high and needs to be reduced. |
| 5. Vehicle Control | Prepare a control with the same final concentration of DMSO. | This is essential to ensure that any observed effects are due to the this compound and not the solvent. |
Visual Workflows
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Halenaquinone Interference in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from halenaquinone in biological assays.
Frequently Asked Questions (FAQs)
Q1: My fluorescent assay signal is unexpectedly high or erratic after adding this compound. What could be the cause?
A1: This is likely due to the intrinsic fluorescence of this compound. Many quinone-containing compounds exhibit autofluorescence, which can interfere with fluorescence-based assays. The extent of interference depends on the concentration of this compound and its fluorescence properties relative to the assay's fluorophore. It's also possible that this compound is quenching the fluorescence signal, leading to a decrease in the expected signal.
Q2: I am observing a time-dependent increase in inhibition in my enzymatic assay with this compound. Is this expected?
A2: A time-dependent increase in inhibition can be indicative of a reactive compound. This compound, as a quinone, has the potential to be a Michael acceptor and may form covalent adducts with nucleophilic residues (like cysteine) on the target protein, leading to irreversible inhibition. Additionally, redox cycling of this compound in the presence of reducing agents can generate reactive oxygen species (ROS) that non-specifically damage the enzyme over time.
Q3: My results with this compound are not reproducible. What are the common factors affecting its stability?
A3: The stability of this compound can be a significant factor in reproducibility. Like many natural products, it can be sensitive to light, air, and heat. Furthermore, its stability in solvents like DMSO and aqueous assay buffers can vary. Frequent freeze-thaw cycles of stock solutions should be avoided. It is recommended to prepare fresh dilutions from a stock solution for each experiment and to assess the compound's stability under the specific assay conditions.
Q4: this compound shows activity in my primary screen, but this is not confirmed in my secondary, orthogonal assay. Why is this happening?
A4: This is a common scenario with compounds that cause assay interference. This compound might be a pan-assay interference compound (PAINS). The initial activity could be an artifact of its interaction with the assay components (e.g., redox cycling, fluorescence) rather than a true inhibition of the biological target. Orthogonal assays, which use a different detection method or principle, are crucial for validating true hits and eliminating false positives.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
If you suspect this compound's intrinsic fluorescence is interfering with your assay, follow these steps:
Experimental Protocol: Counter-Screen for Fluorescent Compounds
-
Objective: To determine if this compound exhibits fluorescence at the excitation and emission wavelengths of the assay.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well or 384-well black plates suitable for fluorescence measurements
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in the main assay.
-
Add the this compound dilutions to the wells of the black plate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate using the same excitation and emission wavelengths and filter sets as your primary assay.
-
Data Analysis: If you observe a concentration-dependent increase in fluorescence from the wells containing only this compound, it confirms that the compound is fluorescent and is interfering with your assay readout.
-
Mitigation Strategies:
-
Use a Red-Shifted Fluorophore: Interference from autofluorescent compounds is more common at shorter wavelengths (blue/green spectrum). Switching to a fluorophore that excites and emits at longer, red-shifted wavelengths can often mitigate this issue.[1]
-
Time-Resolved Fluorescence (TRF): TRF assays can help reduce background fluorescence by introducing a time delay between excitation and emission detection, allowing the short-lived background fluorescence from interfering compounds to decay.
-
Non-Fluorescent Orthogonal Assay: Validate hits using an assay with a different detection method, such as a luminescence-based assay (e.g., ADP-Glo™ for kinase assays) or a colorimetric assay.
Issue 2: Potential Redox Cycling and ROS Generation
Quinones like this compound can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT, TCEP), leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[2] This can cause non-specific protein oxidation and inactivation, resulting in false-positive inhibition.
Experimental Protocol: Identifying Redox Cycling Compounds
-
Objective: To determine if this compound generates H₂O₂ in the presence of reducing agents.
-
Materials:
-
This compound stock solution
-
Assay buffer with and without the reducing agent (e.g., DTT)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar H₂O₂-sensitive probe)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
96-well plate
-
Fluorescence or absorbance plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.
-
Add a serial dilution of this compound to the wells.
-
Prepare parallel sets of reactions in buffers with and without the reducing agent (e.g., 1 mM DTT).
-
Include a positive control with a known concentration of H₂O₂ and a negative control with buffer only.
-
Incubate the plate at the assay temperature for a set period (e.g., 30-60 minutes).
-
Measure the fluorescence (for Amplex Red) or absorbance at the appropriate wavelength.
-
Data Analysis: A significant increase in signal in the presence of both this compound and the reducing agent, compared to this compound alone, indicates redox cycling and H₂O₂ production.[3]
-
Mitigation Strategies:
-
Remove or Reduce the Reducing Agent: If the assay can tolerate it, remove or lower the concentration of strong reducing agents like DTT.
-
Add Catalase: Catalase is an enzyme that degrades H₂O₂. Adding catalase to the assay buffer can help mitigate the effects of ROS generation. Test if the inhibitory effect of this compound is diminished in the presence of catalase.
-
Use Weaker Reducing Agents: Consider replacing strong reducing agents with weaker ones that are less likely to participate in redox cycling.
Quantitative Data Summary
Table 1: Reported IC₅₀/EC₅₀ Values for this compound
| Target/Assay | Cell Line/System | IC₅₀/EC₅₀ | Reference |
| PI3-Kinase | In vitro | 3 µM | [4] |
| Cytotoxicity (Apoptosis) | PC12 cells | 10 µM | [4] |
| Cytotoxicity (MTT Assay, 72h) | Molt 4 (Leukemia) | 0.18 µg/mL | [2] |
| Cytotoxicity (MTT Assay, 72h) | K562 (Leukemia) | 0.48 µg/mL | [2] |
| Cytotoxicity (MTT Assay, 72h) | MDA-MB-231 (Breast Cancer) | 8 µg/mL | [2] |
| Cytotoxicity (MTT Assay, 72h) | DLD-1 (Colon Cancer) | 6.76 µg/mL | [2] |
| Topoisomerase I Inhibition | In vitro | 1.19 µg/mL | [2] |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Notes |
| Molecular Formula | C₂₀H₁₂O₅ | |
| Molecular Weight | 332.31 g/mol | |
| Absorption Maxima (λ_max_) | Not explicitly reported. Quinones typically absorb in the UV-Vis region. Experimental determination is recommended. | For similar quinone structures, absorption can occur in the 250-450 nm range. |
| Fluorescence Emission Maxima (λ_em_) | Not explicitly reported. Experimental determination is recommended. | Autofluorescence is a known issue with quinone-containing compounds. |
| Redox Potential | Not explicitly reported. | The redox potential of quinones is highly dependent on their substituents. For comparison, the one-electron reduction potential of ubiquinone in water is -163 mV vs. NHE.[5][6] |
Key Experimental Protocols
Protocol 1: PI3-Kinase Activity Assay (AlphaScreen™)
This protocol is a general guideline for a bead-based proximity assay to measure PI3-Kinase activity.
-
Principle: The assay measures the production of PIP₃, the product of the PI3K reaction. Biotinylated PIP₃ competes with the enzymatically generated PIP₃ for binding to a GST-tagged PIP₃ binding protein, which is captured on glutathione-coated acceptor beads. A streptavidin-coated donor bead binds to the biotinylated PIP₃. When in close proximity, the donor bead excites the acceptor bead, generating a luminescent signal. Inhibition of PI3K results in less PIP₃ production and thus a higher signal.[7][8]
-
Materials:
-
PI3-Kinase enzyme
-
PI(4,5)P₂ substrate
-
ATP
-
Kinase reaction buffer
-
This compound (or other inhibitors)
-
Biotinylated PIP₃
-
GST-tagged PIP₃ binding protein
-
Glutathione acceptor beads and Streptavidin donor beads (PerkinElmer)
-
384-well low-volume microplate
-
Plate reader with AlphaScreen® capabilities
-
-
Procedure:
-
Add PI3-Kinase and the test compound (this compound) to the wells of the microplate and pre-incubate.
-
Initiate the kinase reaction by adding a mixture of PI(4,5)P₂ and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing biotinylated PIP₃, the GST-tagged PIP₃ binding protein, and the acceptor and donor beads.
-
Incubate in the dark to allow for bead binding.
-
Read the plate on an AlphaScreen®-capable plate reader.
-
Protocol 2: MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1][9][10][11][12]
-
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 8. PI3-Kinase Activity AlphaScreen Assay (Echelon Product Code: K-1300 EAKIT) | Kits & Assays | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
Reducing non-specific binding of Halenaquinone in enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Halenaquinone in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in enzyme assays?
This compound is a polycyclic quinone-type metabolite isolated from a marine sponge.[1][2] Its chemical structure suggests it may be hydrophobic, which can lead to non-specific binding in aqueous assay environments. Non-specific binding occurs when a compound interacts with unintended proteins or surfaces, rather than its specific biological target.[3][4][5] This can result in inaccurate measurements of enzyme inhibition, leading to false positives and misleading structure-activity relationships (SAR).
Q2: What are the common causes of non-specific binding with compounds like this compound?
The primary causes of non-specific binding for hydrophobic compounds like this compound are:
-
Hydrophobic Interactions: The compound may bind to hydrophobic pockets on the enzyme surface that are not the active site, or to other proteins in the assay mixture.
-
Aggregation: At higher concentrations, hydrophobic molecules can self-associate to form aggregates. These aggregates can sequester the enzyme, leading to apparent inhibition that is not due to specific binding at the active site. This phenomenon is characteristic of "promiscuous inhibitors".
-
Ionic Interactions: Depending on the buffer pH and the presence of charged functional groups, electrostatic interactions with the enzyme or assay components can also contribute to non-specific binding.[3][6]
Q3: How can I determine if this compound is acting as a promiscuous inhibitor in my assay?
Promiscuous inhibitors that act via aggregation often exhibit the following characteristics:
-
Sensitivity to Detergents: The inhibitory activity is significantly reduced in the presence of a non-ionic detergent like Triton X-100 or Tween 20.
-
Steep Dose-Response Curves: The inhibition curve shows a sharp increase in activity over a narrow concentration range.
-
Time-Dependent Inhibition: The level of inhibition may increase with pre-incubation time as aggregates form.
-
Sensitivity to Enzyme Concentration: The IC50 value may increase with higher enzyme concentrations.
A simple initial test is to repeat your enzyme assay with and without a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent. A significant decrease in inhibition in the presence of the detergent strongly suggests aggregation-based promiscuous inhibition.
Troubleshooting Guides
Problem: High background signal or inconsistent results in my enzyme assay with this compound.
This is a common indicator of non-specific binding. Follow this troubleshooting workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for non-specific binding.
Experimental Protocols
This protocol is designed to determine if this compound is forming aggregates that cause non-specific enzyme inhibition.
-
Prepare two sets of assay buffers:
-
Buffer A (Control): Your standard enzyme assay buffer.
-
Buffer B (Detergent): Your standard enzyme assay buffer containing 0.05% (v/v) Tween 20.
-
-
Prepare a dilution series of this compound in both Buffer A and Buffer B.
-
Perform your standard enzyme assay using both sets of this compound dilutions.
-
Incubate the enzyme with the this compound dilutions for a set period (e.g., 15 minutes) before adding the substrate.
-
Initiate the enzymatic reaction by adding the substrate and measure the reaction rate.
-
Calculate the percent inhibition for each this compound concentration in both buffers.
-
Compare the dose-response curves. A significant rightward shift in the curve for Buffer B indicates that the detergent is disrupting aggregates and reducing non-specific inhibition.
Illustrative Data:
| This compound (µM) | % Inhibition (Buffer A) | % Inhibition (Buffer B) |
| 0.1 | 5 | 2 |
| 1 | 25 | 10 |
| 5 | 85 | 30 |
| 10 | 95 | 55 |
| 50 | 98 | 80 |
If aggregation is not the sole cause, or if you wish to further optimize your assay, this protocol provides steps to reduce other forms of non-specific binding.
-
Prepare a matrix of assay buffers with varying concentrations of salt and a blocking agent. For example:
-
Buffer 1: Standard buffer + 150 mM NaCl
-
Buffer 2: Standard buffer + 300 mM NaCl
-
Buffer 3: Standard buffer + 0.5 mg/mL BSA
-
Buffer 4: Standard buffer + 150 mM NaCl + 0.5 mg/mL BSA
-
-
Run a control experiment with no this compound in each buffer to ensure the additives do not inhibit your enzyme.
-
Perform your enzyme assay with a fixed, problematic concentration of this compound in each of the modified buffers.
-
Measure the enzyme activity and compare it to the activity in your standard buffer. An increase in enzyme activity in the modified buffers suggests a reduction in non-specific inhibition.
-
Select the buffer composition that provides the lowest non-specific binding without significantly affecting the enzyme's basal activity.
Illustrative Data:
| Buffer Condition | % Enzyme Activity (with this compound) |
| Standard Buffer | 15% |
| + 150 mM NaCl | 35% |
| + 300 mM NaCl | 45% |
| + 0.5 mg/mL BSA | 50% |
| + 150 mM NaCl + 0.5 mg/mL BSA | 65% |
Signaling Pathway and Mechanism Diagrams
While the specific off-target signaling pathways of this compound are not well-defined, the mechanism of aggregation-based inhibition can be visualized.
Caption: Mechanism of aggregation-based inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 86690-14-4 [chemicalbook.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common quinone-related artifacts and challenges encountered during research with Halenaquinone. By understanding the inherent reactivity of this compound and implementing appropriate experimental controls and purification strategies, researchers can ensure the accuracy and reproducibility of their results.
Troubleshooting Guide: Common Issues in this compound Experiments
The following table summarizes common problems, their potential causes, and recommended solutions for researchers working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity or loss of potency over time | Degradation of this compound: this compound, like other quinones, can be susceptible to degradation under certain conditions (e.g., high pH, exposure to light, presence of reducing agents).[1][2] | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions in a non-aqueous solvent (e.g., DMSO) at -80°C, protected from light. - Use buffered solutions with a neutral or slightly acidic pH for experiments. |
| High background or false positives in fluorescence-based assays | Intrinsic fluorescence of this compound or its degradation products: Quinone-containing compounds can exhibit intrinsic fluorescence, interfering with assay readouts.[2][3][4] | - Run a control experiment with this compound alone (without the biological target) to measure its background fluorescence. - Subtract the background fluorescence from the experimental values. - If interference is significant, consider using a non-fluorescence-based assay format. |
| Irreproducible results in enzyme inhibition assays | Covalent modification of the enzyme: this compound is an electrophile and can react with nucleophilic residues on proteins, such as cysteine, leading to irreversible inhibition and assay artifacts.[5] | - Include a pre-incubation step of the enzyme with a known irreversible inhibitor as a positive control. - Perform dialysis or size-exclusion chromatography after incubating the enzyme with this compound to remove non-covalently bound compound and assess irreversible binding. - Use mass spectrometry to analyze the enzyme for covalent adducts.[6] |
| False positives in luciferase-based reporter assays | Direct inhibition of luciferase: Many small molecules, including quinone-like structures, are known to directly inhibit luciferase enzymes, leading to a decrease in signal that can be misinterpreted as a biological effect.[6][7][8] | - Perform a counter-screen with purified luciferase enzyme to test for direct inhibition by this compound. - Use a different reporter system (e.g., β-galactosidase) as an orthogonal validation method. |
| Presence of unexpected peaks in HPLC or Mass Spectrometry analysis | Synthesis byproducts, impurities, or degradation products: The total synthesis of this compound is a multi-step process that can result in impurities.[9][10][11] Degradation can also occur during storage or handling.[12] | - Purify this compound using preparative HPLC before use. - Characterize the purity of each new batch by analytical HPLC, high-resolution mass spectrometry, and NMR.[12][13][14] - Store the purified compound under inert gas to prevent oxidation. |
| Cell toxicity observed at lower than expected concentrations | Formation of reactive oxygen species (ROS): Quinones are known to undergo redox cycling, which can lead to the generation of ROS and induce cellular stress and toxicity, confounding the interpretation of specific biological effects. | - Include an antioxidant (e.g., N-acetylcysteine) in the cell culture medium as a control to determine if the observed toxicity is ROS-mediated. - Measure ROS levels in cells treated with this compound using a fluorescent probe (e.g., DCFDA). |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule that can lead to artifacts?
A1: The primary reactive sites on this compound are the electrophilic carbons of the quinone ring and the furan ring system. These sites are susceptible to nucleophilic attack by amino acid residues on proteins, particularly the thiol group of cysteine and the amino group of lysine. This can lead to the formation of covalent adducts, resulting in irreversible enzyme inhibition or other assay interferences.[5]
Q2: How can I confirm if this compound is covalently modifying my protein of interest?
A2: Mass spectrometry is the most direct method to confirm covalent modification. By comparing the mass of the protein with and without this compound treatment, you can detect a mass shift corresponding to the adduction of the this compound molecule. Tandem mass spectrometry (MS/MS) can further be used to identify the specific amino acid residue that has been modified.[1][6]
Q3: What is the best way to prepare and store this compound to minimize degradation?
A3: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) for stock solutions. These stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles and protected from light. For experiments, fresh dilutions should be made in the appropriate aqueous buffer immediately before use. Avoid alkaline pH conditions, as they can accelerate the degradation of quinones.[1][2]
Q4: Can this compound interfere with assays that measure cellular redox status?
A4: Yes. Given that quinones can undergo redox cycling and generate reactive oxygen species (ROS), this compound can interfere with assays that measure cellular redox status, such as those using probes like DCFDA or measuring glutathione levels. It is crucial to include appropriate controls, such as a cell-free control to check for direct reaction with the assay reagents and co-treatment with antioxidants to determine the extent of ROS-mediated effects.
Q5: Are there any known downstream targets of this compound's inhibition of the PI3K pathway that I should investigate?
A5: Yes, a key downstream target of the PI3K pathway is the serine/threonine kinase Akt. This compound has been shown to inhibit the phosphorylation of Akt.[15][16] Therefore, assessing the phosphorylation status of Akt (at Ser473 and Thr308) is a reliable method to confirm the on-target effect of this compound in cells. Further downstream, you can investigate the phosphorylation of mTOR and the activity of FOXO transcription factors, which are also regulated by the PI3K/Akt pathway.[13][17][18]
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
This protocol outlines a general method for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in DMSO to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with Mobile Phase A to a final concentration of approximately 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 20% B
-
35-40 min: 20% B
-
-
-
Analysis:
-
Analyze the chromatogram for the presence of impurity peaks. The purity can be estimated by the relative peak area of the main this compound peak.
-
Protocol 2: In Vitro Assay for Direct Luciferase Inhibition
This protocol is designed to test for direct inhibition of luciferase by this compound.
Materials:
-
Purified recombinant luciferase enzyme (e.g., Firefly luciferase)
-
Luciferase assay substrate (e.g., D-luciferin)
-
Luciferase assay buffer
-
This compound
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the luciferase assay buffer in a 96-well plate. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control.
-
Add the purified luciferase enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the luciferase substrate to all wells.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
Figure 1. Covalent modification of proteins by this compound leading to assay artifacts.
Figure 2. Inhibition of the PI3K/Akt signaling pathway by this compound.
Figure 3. Recommended experimental workflow for this compound research.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuisance compounds in cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting allosteric site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone suppresses neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of benzoquinone-peptide adducts by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic regulation of FOXO transcription factors in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox regulation of FoxO transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. scispace.com [scispace.com]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. FOXO transcription factors: key regulators of cellular quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Thymoquinone attenuates phosphorylation of AKT to inhibit kidney cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthetic Halenaquinone Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with the synthetic intermediates of Halenaquinone.
Frequently Asked Questions (FAQs)
Q1: My quinone-containing intermediate is decomposing during purification. What are the likely causes and how can I mitigate this?
A1: Quinone moieties are susceptible to degradation under various conditions. Decomposition, often indicated by a color change (e.g., to black or brown), can be caused by:
-
Instability on Silica Gel: Standard silica gel is acidic and can promote decomposition of sensitive intermediates.
-
Oxidation: this compound precursors can be sensitive to air and light, leading to oxidative degradation.
-
Thermal Instability: Prolonged heating can cause decomposition.
Troubleshooting Steps:
-
Deactivate Silica Gel: Flush the silica gel column with a solvent system containing 1-3% triethylamine to neutralize its acidity before loading your compound.[1]
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil for chromatography.[1]
-
Work in Inert Atmosphere and Protected from Light: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and wrap flasks in aluminum foil to protect from light, especially for late-stage intermediates.[2]
-
Avoid High Temperatures: Use a water bath at a moderate temperature (e.g., 40°C) for solvent removal by rotary evaporation.[3] For highly sensitive compounds, consider low-temperature steam distillation under a vacuum.[4][5]
Q2: I am struggling to separate diastereomers of a key intermediate. What chromatographic strategies can I employ?
A2: The total synthesis of this compound involves the formation of multiple stereocenters, often leading to diastereomeric mixtures. Separating these can be challenging due to their similar physical properties.
Recommended Strategies:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method. A systematic approach to solvent system screening is crucial.
-
Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for diastereomer separation compared to traditional HPLC.
-
Chiral Derivatization: If direct separation is unsuccessful, consider derivatizing your intermediate with a chiral auxiliary (e.g., camphorsultam) to create diastereomeric adducts with greater differences in polarity, which may be more easily separated by standard chromatography. The auxiliary can then be cleaved in a subsequent step.
-
Flash Chromatography with Gradient Elution: For less challenging separations, a carefully optimized gradient elution in flash chromatography can be effective. Start with a solvent system that gives your compounds an Rf of around 0.2 and gradually increase the polarity.[1]
Q3: After a deprotection step, my crude product is a complex mixture that is difficult to purify. What could be the issue?
A3: Protecting group manipulations are a common source of purification challenges. The complexity of your crude product could stem from:
-
Incomplete Deprotection: The protecting group may not have been fully removed, leading to a mixture of starting material and product.
-
Side Reactions: The reagents used for deprotection might be reacting with other functional groups in your molecule.
-
Difficult-to-Remove Reagents/Byproducts: The deprotection reagents or their byproducts may be co-eluting with your desired compound.
Solutions:
-
Optimize Deprotection: Ensure you are using the correct stoichiometry of reagents and appropriate reaction times. Monitor the reaction closely by TLC or LC-MS.
-
Choose Orthogonal Protecting Groups: In the synthetic design phase, select protecting groups that can be removed under conditions that do not affect other parts of the molecule.
-
Aqueous Workup: A thorough aqueous workup can often remove many common reagents and byproducts from deprotection steps.
-
Specialized Scavenger Resins: Consider using scavenger resins to remove excess reagents or byproducts.
Troubleshooting Guides
Guide 1: Poor Recovery from Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Compound is not eluting from the column. | 1. Compound decomposed on the column. 2. Incorrect solvent system (not polar enough). 3. Compound is too polar and has a very low Rf. | 1. Test compound stability on a small amount of silica gel (TLC test).[1] If unstable, use a deactivated stationary phase. 2. Double-check the solvent composition.[1] 3. Switch to a more polar solvent system or consider reverse-phase chromatography.[1] |
| All fractions are mixed, despite a good Rf separation on TLC. | 1. Compound is degrading on the column during elution. 2. Overloading the column with too much crude material. | 1. Confirm compound stability on silica with a 2D TLC test.[1] 2. Use an appropriate ratio of silica gel to crude product (typically 30-50:1 by weight for easy separations). |
| Compound elutes too quickly (in the solvent front). | Solvent system is too polar. | Re-develop the solvent system to achieve an Rf value between 0.2 and 0.3 for the target compound. |
Guide 2: Issues with Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | 1. The compound is impure. 2. The solvent cools too quickly. 3. The solvent is not ideal for crystallization. | 1. First, attempt purification by column chromatography to remove major impurities. 2. Allow the solution to cool slowly to room temperature, then place it in the refrigerator. 3. Screen a variety of solvent systems. Common choices for polycyclic compounds include hexane/acetone, hexane/ethyl acetate, or toluene. |
| No crystals form, even after cooling. | 1. The solution is not supersaturated. 2. The compound is highly soluble in the chosen solvent. | 1. Slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of the good solvent to clarify and allow to cool. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then heat to clarify and cool slowly. |
| Crystals are very fine or needle-like. | Rapid crystal growth. | Slow down the cooling process. Consider vapor diffusion by placing a vial of the compound solution in a sealed jar with a more volatile anti-solvent. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare a solvent system that gives your compound an appropriate Rf and contains 1-3% triethylamine.
-
Pack the chromatography column with silica gel as usual.
-
Flush the packed column with the triethylamine-containing solvent system, using a volume of solvent equal to the volume of the silica gel.
-
Discard the eluted solvent.
-
The silica gel is now deactivated and ready for running the column with your standard eluent.[1]
Protocol 2: Dry Loading a Sample onto a Chromatography Column
This method is useful for compounds that are not very soluble in the column eluent.
-
Dissolve your crude product in a suitable solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel to the solution to form a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of your packed chromatography column.
-
Add a layer of sand on top of the dry-loaded sample.
-
Proceed with eluting the column as usual.[1]
Visualized Workflows and Logic
Caption: General purification workflow for a synthetic intermediate.
Caption: Troubleshooting logic for common purification issues.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Halenaquinone and Xestoquinone for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the distinct biological activities of two marine-derived quinones, Halenaquinone and Xestoquinone. This report synthesizes experimental data on their cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways.
This compound and xestoquinone, polycyclic aromatic compounds isolated from marine sponges, have garnered significant interest in the field of cancer research due to their potent cytotoxic activities. While structurally similar, their subtle chemical differences lead to distinct biological effects and mechanisms of action. This guide provides a comprehensive comparison of their bioactivities, supported by quantitative data, detailed experimental protocols, and visual representations of the cellular pathways they modulate.
Quantitative Bioactivity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Xestoquinone against various cancer cell lines and their inhibitory effects on key enzymes involved in cancer progression.
Table 1: Cytotoxicity (IC50) of this compound and Xestoquinone against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC12 | Pheochromocytoma | 10 | [1] |
| P388 | Murine Leukemia | ~2.4¹ | [2] | |
| Molt-4 | Human Leukemia | ~4.8¹ | [2] | |
| L1210 | Murine Leukemia | ~4.8¹ | [2] | |
| Xestoquinone | Molt-4 | Human Leukemia | 2.95 ± 0.21 | |
| K562 | Human Leukemia | 6.22 ± 0.21 | ||
| Sup-T1 | Human Lymphoma | 8.58 ± 0.60 | ||
| P388 | Murine Leukemia | ~2.4¹ | [2] | |
| Molt-4 | Human Leukemia | ~2.3¹ | [2] | |
| L1210 | Murine Leukemia | ~0.5¹ | [2] |
¹ IC50 values were originally reported in µg/ml and have been converted to µM for comparison, assuming a molecular weight of 332.31 g/mol for this compound and 316.33 g/mol for Xestoquinone.
Table 2: Enzyme Inhibition Data for this compound and Xestoquinone
| Compound | Target Enzyme | Inhibition Parameter | Value (µM) | Reference |
| This compound | Phosphatidylinositol 3-kinase (PI3K) | IC50 | 3 | [1] |
| Topoisomerase I | Potent Inhibitor | [2] | ||
| Xestoquinone | Topoisomerase I | IC50 | 0.235 | |
| Topoisomerase II | IC50 | 0.094 | ||
| Heat Shock Protein 90 (HSP-90) | High binding affinity |
Mechanisms of Action
This compound and xestoquinone exert their cytotoxic effects through distinct, yet partially overlapping, mechanisms.
This compound is a known inhibitor of phosphatidylinositol 3-kinase (PI3K) , a key enzyme in the PI3K/Akt signaling pathway that is crucial for cell growth, proliferation, and survival.[1] By inhibiting PI3K, this compound can disrupt this pro-survival pathway, leading to the induction of apoptosis. Furthermore, this compound is a potent inhibitor of topoisomerase I , an enzyme essential for DNA replication and repair.[2] Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptotic cell death.
Xestoquinone exhibits a broader spectrum of activity. It is a potent inhibitor of both topoisomerase I and II , enzymes that are critical for resolving DNA topological problems during replication, transcription, and recombination. Xestoquinone also demonstrates a high binding affinity for Heat Shock Protein 90 (HSP-90) , a molecular chaperone responsible for the stability and function of numerous client proteins that are often implicated in cancer development and progression. Inhibition of HSP-90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways. Furthermore, the antileukemic effect of xestoquinone is mediated through the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and Xestoquinone.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, researchers should consult the original publications.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Xestoquinone (typically ranging from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the desired compound for the indicated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I, and the test compound at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Phosphatidylinositol 3-Kinase (PI3K) Inhibition Assay
This assay measures the kinase activity of PI3K.
-
Reaction Setup: In a 96-well plate, combine recombinant PI3K enzyme, the test compound (this compound), and a lipid substrate (e.g., PIP2) in a kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
HSP-90 Inhibition Assay (Thermal Shift Assay)
This assay measures the binding of a compound to HSP-90 by detecting changes in the protein's thermal stability.
-
Reaction Mixture: Prepare a reaction mixture containing purified HSP-90 protein, the test compound (Xestoquinone), and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Thermal Denaturation: Subject the reaction mixture to a temperature gradient using a real-time PCR instrument.
-
Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases. The dye binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Data Analysis: The melting temperature (Tm) of the protein is determined. An increase in the Tm in the presence of the compound indicates binding and stabilization of the protein.
Conclusion
Both this compound and Xestoquinone demonstrate significant potential as anticancer agents, but their distinct mechanisms of action suggest they may be applicable in different therapeutic contexts. This compound's targeted inhibition of the PI3K/Akt pathway makes it a promising candidate for cancers driven by mutations in this pathway. Xestoquinone's broader activity against topoisomerases and HSP-90, coupled with its ability to induce ROS, suggests it may be effective against a wider range of cancers and could potentially overcome certain drug resistance mechanisms. Further research, including in vivo studies and direct comparative analyses in various cancer models, is warranted to fully elucidate the therapeutic potential of these fascinating marine natural products.
References
A Comparative Guide to Halenaquinone Analogs: Synthesis, Cytotoxicity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Halenaquinone and its analogs, focusing on their synthesis, cytotoxic activity against various cancer cell lines, and their mechanism of action. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of these compounds as potential therapeutic agents.
Comparative Cytotoxicity of this compound and Related Analogs
The cytotoxic potential of this compound and its analogs is a key indicator of their therapeutic promise. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Molt 4 (Leukemia) | 0.41 | - | - |
| K562 (Leukemia) | 1.10 | - | - | |
| MDA-MB-231 (Breast) | 18.3 | - | - | |
| DLD-1 (Colon) | 15.5 | - | - | |
| Plastoquinone Analog (AQ-12) | HCT-116 (Colon) | 5.11 ± 2.14 | Cisplatin | 23.68 ± 6.81 |
| MCF-7 (Breast) | 6.06 ± 3.09 | Cisplatin | 19.67 ± 5.94 | |
| Benzofuroquinolinedione (8d) | - | 1.19 (Topo IIα) | Etoposide | 78.4 (Topo IIα) |
| Benzofuroquinolinedione (8i) | - | 0.68 (Topo IIα) | Doxorubicin | 2.67 (Topo IIα) |
| Makaluvamine Analog (7d) | HCT-116 (Colon) | 0.5 | Etoposide | >10 |
| MCF-7 (Breast) | <0.1 | Etoposide | >10 | |
| MDA-MB-468 (Breast) | <0.1 | Etoposide | >10 | |
| Oxiranylmethoxy-retrochalcone (25) | MCF7 (Breast) | 0.49 ± 0.21 | - | - |
| HCT15 (Colon) | 0.23 ± 0.02 | - | - |
Note: The IC50 values for this compound were converted from µg/mL to µM using a molecular weight of 436.5 g/mol . The data for other analogs are sourced from various studies and presented for comparative purposes. The specific experimental conditions may vary between studies.
Mechanism of Action: Induction of Apoptosis and Topoisomerase II Inhibition
This compound and its analogs exert their cytotoxic effects through multiple mechanisms, primarily by inducing oxidative stress leading to apoptosis and by inhibiting topoisomerase II, a critical enzyme in DNA replication and repair.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: this compound-induced intrinsic apoptosis pathway.
Inhibition of Topoisomerase II
Several this compound analogs have been shown to inhibit topoisomerase II, an enzyme that alters DNA topology. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately, cell death.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 10 mM DTT)
-
This compound analogs
-
Etoposide (positive control)
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1X Topoisomerase II Assay Buffer, 200-500 ng of supercoiled plasmid DNA, and the desired concentration of the this compound analog or etoposide.
-
Enzyme Addition: Add 1-2 units of human Topoisomerase IIα to the reaction mixture. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 20 mg/mL Proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.
-
Gel Electrophoresis: Add gel loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs often involves multi-step processes. Key strategies include the construction of the polycyclic core through reactions like the Diels-Alder cycloaddition and subsequent functional group modifications to generate a library of analogs for structure-activity relationship (SAR) studies.[2] The variation of substituents on the quinone and furan rings has been a primary focus to modulate the biological activity and pharmacokinetic properties of these compounds.[3]
Conclusion
This compound and its analogs represent a promising class of marine-derived compounds with potent anticancer activity. Their mechanism of action, involving the induction of apoptosis via oxidative stress and the inhibition of topoisomerase II, makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate the potential of these compounds and to design novel analogs with improved therapeutic indices. Further investigation into the structure-activity relationships and in vivo efficacy is warranted to translate these findings into clinical applications.
References
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Halenaquinone Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of halenaquinone derivatives, focusing on their structure-activity relationships (SAR) in anticancer applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to facilitate a deeper understanding of these potent marine natural products and inform the design of novel therapeutic agents.
This compound, a pentacyclic fused quinone isolated from the marine sponge Xestospongia exigua, has garnered significant attention for its diverse biological activities, including antibiotic and potent cytotoxic effects against various cancer cell lines. Its complex chemical architecture presents a compelling scaffold for medicinal chemistry, prompting investigations into the structural features crucial for its antitumor efficacy. This guide synthesizes findings from multiple studies to elucidate the SAR of this compound and its analogs.
Comparative Analysis of Cytotoxicity
The antitumor activity of this compound and its derivatives is primarily assessed through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The following table summarizes the IC50 values of this compound and a related compound, xestoquinone, against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Molt 4 (Acute lymphoblastic leukemia) | 0.48 | [1] |
| K562 (Chronic myelogenous leukemia) | 0.18 | [1] | |
| MDA-MB-231 (Breast adenocarcinoma) | 8.0 | [1] | |
| DLD-1 (Colon adenocarcinoma) | 6.76 | [1] | |
| PC12 (Pheochromocytoma) | 10 | ||
| Xestoquinone | PC12 (Pheochromocytoma) | > 10 (no apoptosis) |
Key Structure-Activity Relationship Insights:
Initial SAR studies have highlighted the critical importance of the C-3 position of the this compound scaffold. The presence of a carbonyl group at this position is crucial for inducing apoptosis in PC12 cells. In contrast, xestoquinone, which possesses a methylene group at the C-3 position, fails to induce apoptosis at similar concentrations, suggesting that this functionality is a key pharmacophore for its cytotoxic activity.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anticancer effects through a multi-faceted mechanism of action that involves the inhibition of critical cell signaling pathways and the induction of programmed cell death, or apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
One of the primary molecular targets of this compound is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit PI3K activity, thereby disrupting downstream signaling and contributing to its pro-apoptotic effects.
Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound.
Induction of Apoptosis via Oxidative Stress
In addition to PI3K inhibition, this compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This increase in ROS disrupts mitochondrial membrane potential and triggers the intrinsic apoptotic pathway.
Caption: this compound-Induced Intrinsic Apoptosis Pathway.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data. The following section details the protocol for the most commonly used assay to determine the cytotoxicity of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., Molt 4, K562, MDA-MB-231, DLD-1)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising scaffold for the development of novel anticancer agents. The key takeaways from the current SAR understanding are the critical role of the C-3 carbonyl group and the compound's ability to inhibit the PI3K/Akt pathway and induce apoptosis via oxidative stress.
Future research should focus on a more systematic exploration of the this compound scaffold. The synthesis and evaluation of a broader range of derivatives with modifications at various positions of the pentacyclic ring system will be crucial for refining the SAR and identifying analogs with improved potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular interactions of this compound with its targets and to explore potential synergistic effects with other anticancer drugs. This continued investigation will pave the way for the rational design of next-generation this compound-based therapeutics for the treatment of cancer.
References
Thiohalenaquinone: A More Selective Analog of Halenaquinone? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Thiohalenaquinone and its parent compound, this compound. This compound, a natural product isolated from the marine sponge Xestospongia exigua, has garnered interest for its diverse biological activities, including its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K). However, its therapeutic potential is hampered by a lack of target selectivity, largely attributed to its reactive electrophilic furan ring. To address this, Thiothis compound was synthesized as an analog with the furan oxygen atom replaced by sulfur. The central hypothesis is that the thiophene ring in Thiothis compound reduces the electrophilicity of the molecule, potentially leading to a more selective interaction with its biological targets.
While the synthesis of Thiothis compound has been reported, to date, no direct comparative studies detailing its selectivity profile against this compound are publicly available. This guide, therefore, presents the foundational knowledge on both compounds, the scientific rationale for Thiothis compound's development, and the experimental framework through which a direct comparison could be conducted.
I. Chemical Structures and Rationale for Analog Development
| Compound | Chemical Structure | Key Features | Rationale for Selectivity |
| This compound | [Structure of this compound] | Contains an electrophilic furan ring. | The furan ring is prone to nucleophilic attack, contributing to broad reactivity and potential off-target effects. |
| Thiothis compound | [Structure of Thiothis compound] | The furan ring is replaced by a thiophene ring. | The thiophene ring is less strained and more aromatic, reducing the electrophilicity and making it less susceptible to nucleophilic addition, which is hypothesized to increase target selectivity.[1] |
II. Biological Activity of this compound
This compound has been reported to exhibit a range of biological effects, with its most notable activity being the inhibition of PI3K.
| Target | Reported Activity (IC₅₀) | Cell-Based Effects | Reference |
| Phosphatidylinositol 3-kinase (PI3K) | 3 µM | Induces apoptosis in PC12 cells (EC₅₀ = 10 µM).[2] | [2] |
| Antibacterial Activity | Not specified | Active against Staphylococcus and Bacillus subtilis. | [3] |
| Other Activities | Not specified | Shows reactivity with biomimetic nucleophiles like N-acetyl-L-cysteine and N(α)-acetyl-L-lysine.[4] | [4] |
III. The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.
Caption: The PI3K/Akt signaling pathway and the inhibitory role of this compound/Thiothis compound.
IV. Experimental Protocols for Comparative Selectivity Analysis
To empirically determine if Thiothis compound is a more selective inhibitor than this compound, a comprehensive kinase selectivity profiling assay would be required. Below is a detailed protocol for a representative in vitro PI3K activity assay, which would form the basis of a broader selectivity screen.
In Vitro PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Thiothis compound and this compound against a specific PI3K isoform (e.g., PI3Kα).
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
Thiothis compound and this compound stock solutions in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of Thiothis compound and this compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a DMSO-only control (vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix of the PI3K enzyme and lipid substrate in the kinase assay buffer.
-
In a 384-well plate, add 0.5 µL of each compound dilution or vehicle control.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be near the Kₘ for ATP of the specific PI3K isoform).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and then measure the light produced by luciferase.
-
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Normalize the data using controls (no enzyme for 100% inhibition and vehicle for 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value for each compound using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Broader Selectivity Profiling: To establish a selectivity profile, this assay would be repeated for a large panel of kinases (e.g., the KinomeScan™ panel). The resulting IC₅₀ values would allow for a quantitative comparison of the inhibitory activity of Thiothis compound and this compound across the human kinome.
V. Hypothetical Experimental Workflow for a Comparative Study
The following diagram illustrates a logical workflow for a comprehensive comparative study of Thiothis compound and this compound.
Caption: A proposed workflow for the comparative evaluation of Thiothis compound and this compound.
VI. Conclusion and Future Directions
The substitution of the furan ring in this compound with a thiophene ring in Thiothis compound presents a sound medicinal chemistry strategy to potentially enhance target selectivity and reduce off-target toxicity. While the foundational hypothesis is strong, direct experimental evidence comparing the two molecules is currently lacking in the scientific literature.
Future research should prioritize a head-to-head comparison of Thiothis compound and this compound using broad kinase selectivity panels and cell-based assays. Such studies are crucial to validate the hypothesis of improved selectivity and to determine if Thiothis compound represents a promising lead compound for the development of more targeted therapies. The experimental protocols and workflows outlined in this guide provide a clear roadmap for conducting such a pivotal investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Halenaquinone's Kinase Profile: A Comparative Guide to its Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Halenaquinone, a marine-derived pentacyclic compound, has garnered attention in the scientific community for its potent biological activities. Primarily identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), its broader kinase selectivity profile is a critical aspect for its development as a therapeutic agent or a chemical probe. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies for kinase inhibition assays.
Executive Summary
This compound demonstrates significant inhibitory activity against phosphatidylinositol 3-kinase (PI3K) with a reported half-maximal inhibitory concentration (IC50) of 3 µM.[1] While its primary target appears to be PI3K, comprehensive screening data on its cross-reactivity with a wide array of other kinases is not extensively available in the public domain. The inherent reactivity of its electrophilic furan ring may contribute to a broader, less specific target profile and potential off-target effects. This guide summarizes the known inhibitory activities of this compound and provides a framework for assessing its kinase selectivity through standardized experimental protocols.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known kinase inhibition data for this compound. It is important to note that this data is limited, and further comprehensive screening is required to fully elucidate its kinase selectivity.
| Kinase Target | Kinase Family | IC50 (µM) | Reference |
| PI3K (Phosphatidylinositol 3-kinase) | Lipid Kinase | 3 | [1] |
Further research is needed to populate this table with a broader range of kinases.
Comparative Analysis
Currently, a direct comparison of this compound's performance against a wide panel of alternative kinase inhibitors is challenging due to the limited publicly available cross-reactivity data. Its primary reported activity against PI3K places it in a class of inhibitors that are of significant interest for cancer therapy and other diseases involving dysregulated PI3K/Akt signaling.
Experimental Protocols
To facilitate further research and comparative studies, a detailed methodology for a common in vitro kinase inhibition assay is provided below. The ADP-Glo™ Kinase Assay is a widely used platform for measuring kinase activity and inhibitor potency.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
This protocol is adapted from commercially available kits and standard laboratory practices.
1. Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.
2. Materials:
-
Recombinant Kinase of Interest
-
Kinase-specific substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
ADP
-
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
3. Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration might be 10 mM.
-
Further dilute the compounds in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
To each well of a white assay plate, add the following components in order:
-
Kinase Buffer
-
Test compound (this compound dilutions) or DMSO (for control wells)
-
Substrate and ATP mixture (at a concentration near the Km for ATP for the specific kinase, if known)
-
-
Initiate the kinase reaction by adding the recombinant kinase to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro kinase inhibition assay.
References
Validating the Target Engagement of Halenaquinone in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Halenaquinone, a marine-derived natural product, has demonstrated potent biological activities, including antibiotic and pro-apoptotic effects.[1] Early studies have identified Phosphatidylinositol 3-kinase (PI3K) as a primary cellular target of this compound, with an IC50 value of 3 µM.[2] Validating the engagement of this compound with its putative target, PI3K, and identifying potential off-target effects within the complex cellular environment are critical steps in advancing this molecule as a chemical probe or therapeutic lead.
This guide provides a comparative overview of established and emerging experimental methods to validate the target engagement of this compound in cells. We present quantitative data in structured tables, detail key experimental protocols, and provide visual workflows to aid in the selection of the most appropriate validation strategy.
Comparison of Target Engagement Validation Methods
The selection of a target engagement validation method depends on various factors, including the availability of specific reagents, the required throughput, and the nature of the biological question being addressed. The following tables compare direct and indirect methods for validating the interaction of this compound with its target protein(s) in a cellular context.
Table 1: Comparison of Direct Target Engagement Methods
| Method | Principle | Advantages | Disadvantages | Key Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[3] | Label-free; applicable to endogenous proteins in live cells or lysates.[3][4] | May not be suitable for all targets; requires target-specific antibodies for Western blot detection. | Change in melting temperature (Tm) |
| Affinity-Based Pulldown Assays | An immobilized analog of this compound is used to capture interacting proteins from cell lysates.[5] | Can identify novel binding partners; allows for proteome-wide selectivity profiling. | Requires chemical modification of this compound, which may alter its binding properties; risk of identifying non-specific binders.[5] | Enrichment ratio of target protein |
| Photoaffinity Labeling (PAL) | A photoreactive analog of this compound is used to covalently crosslink to its target upon UV irradiation.[3] | Provides direct evidence of binding; can map the binding site. | Requires synthesis of a functionalized probe; potential for non-specific crosslinking. | Labeling intensity of target protein |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled this compound analog. | Real-time measurement in live cells; high signal-to-noise ratio. | Requires genetic engineering of the target protein and synthesis of a fluorescent probe. | BRET ratio |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced by this compound binding to the target. | Homogeneous assay format; suitable for high-throughput screening. | Requires a fluorescent tracer with known binding to the target; may be prone to interference from autofluorescent compounds. | Change in millipolarization (mP) units |
Table 2: Comparison of Indirect Target Engagement Methods
| Method | Principle | Advantages | Disadvantages | Key Quantitative Readout |
| Western Blotting of Downstream Signaling | Measures the phosphorylation status or expression level of proteins downstream of the target (e.g., Akt/PKB for PI3K). | Relatively simple and widely accessible; provides functional confirmation of target modulation. | Indirect measure of engagement; signaling pathways can be complex and have feedback loops. | Fold change in protein phosphorylation or expression |
| Enzymatic Activity Assays | Measures the catalytic activity of the target enzyme (PI3K) in cell lysates treated with this compound.[6] | Direct measure of functional consequence of binding. | Requires cell lysis, which disrupts the native cellular environment. | IC50 value |
| Phenotypic Assays | Measures a cellular phenotype known to be dependent on the target's activity (e.g., apoptosis for PI3K inhibition).[2] | Provides a holistic view of the compound's effect in a biological context. | Phenotypes can be influenced by off-target effects. | EC50 value |
| Quantitative Mass Spectrometry (e.g., SILAC, iTRAQ) | Compares the abundance of proteins that co-precipitate with a this compound analog versus a control.[5] | Proteome-wide and unbiased; can quantify changes in protein-protein interactions.[5] | Technically complex and requires specialized equipment. | Protein abundance ratios |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
This protocol outlines the key steps for performing a CETSA experiment to validate the engagement of this compound with PI3K.
-
Cell Culture and Treatment: Culture cells of interest to an appropriate density. Treat cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Heating: Harvest intact cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not denature the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble PI3K at each temperature using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the fraction of soluble PI3K as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
References
- 1. Heteroaromatics: The Carter Synthesis of this compound [organic-chemistry.org]
- 2. This compound, a novel phosphatidylinositol 3-kinase inhibitor from a marine sponge, induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How are target proteins identified for drug discovery? [synapse.patsnap.com]
Comparative analysis of different Halenaquinone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Halenaquinone, a marine-derived pentacyclic quinone, has garnered significant interest in the scientific community due to its potent biological activities, including antimicrobial and antitumor properties. The total synthesis of this complex natural product has been a formidable challenge, leading to the development of several distinct and innovative synthetic strategies. This guide provides a comparative analysis of prominent total synthesis methods for this compound, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Comparative Data of this compound Syntheses
The following table summarizes the key quantitative metrics for four notable total syntheses of this compound, providing a clear comparison of their efficiency and complexity.
| Synthetic Approach | Key Reaction(s) | Longest Linear Sequence (Steps) | Overall Yield (%) | Stereochemistry Control |
| Harada (1988) | Diels-Alder Reaction | 15 | 2 | Chiral pool |
| Shibasaki (1996) | Catalytic Asymmetric Suzuki-Heck Cascade | 18 | 1 | Catalytic asymmetric |
| Trauner (2008) | Inverse-Electron-Demand Diels-Alder | 12 | 8 | Substrate control |
| Carter (2018) | Yamada-Otani Reaction, Pd-mediated Cyclizations | 12-14 | Not explicitly stated | Organocatalysis |
Key Synthetic Strategies and Experimental Protocols
This section details the core transformations and provides exemplary experimental protocols for the key steps in each of the compared syntheses.
Harada's Diels-Alder Approach
Harada and colleagues reported the first total synthesis of (+)-halenaquinone.[1] A key step in their strategy is a Diels-Alder reaction to construct the tetracyclic core of the molecule.
Experimental Protocol: Diels-Alder Reaction
A solution of the diene and dienophile in a suitable high-boiling solvent such as xylene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the cycloadduct.
Shibasaki's Catalytic Asymmetric Suzuki-Heck Cascade
The Shibasaki group developed the first catalytic asymmetric synthesis of this compound, featuring a novel palladium-catalyzed Suzuki cross-coupling and Heck reaction cascade.[1] This innovative approach allowed for the enantioselective construction of a key stereocenter.
Experimental Protocol: Suzuki-Heck Cascade Reaction
To a solution of the aryl halide and the boronic acid in a suitable solvent system (e.g., toluene/ethanol/water), a palladium catalyst (e.g., Pd(OAc)2) and a chiral phosphine ligand are added. A base, such as sodium carbonate, is then added, and the mixture is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
Trauner's Inverse-Electron-Demand Diels-Alder Strategy
Trauner's concise synthesis of (–)-halenaquinone utilizes an inverse-electron-demand Diels-Alder reaction of a vinyl quinone.[1] This strategy provides a highly efficient route to the pentacyclic core.
Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction
The vinyl quinone precursor is dissolved in an appropriate solvent and heated to generate the reactive vinyl quinone in situ. The dienophile is then added, and the reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the resulting residue is purified by flash column chromatography to yield the desired cycloadduct.
Carter's Enantioselective Synthesis
The Carter group reported an enantioselective synthesis of (–)-halenaquinone featuring a proline sulfonamide-catalyzed Yamada-Otani reaction to establish a key all-carbon quaternary stereocenter.[2] The synthesis also employs novel palladium-mediated oxidative cyclizations to construct the furan moiety.
Experimental Protocol: Yamada-Otani Reaction
To a solution of the enone and the aldehyde in a suitable solvent (e.g., 1,2-dichloroethane), the proline sulfonamide catalyst and an amine are added. The reaction mixture is stirred at a specified temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
Logical Workflow of a Representative this compound Synthesis
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages of fragment assembly and core structure formation.
This compound's Mechanism of Action: Inhibition of NF-κB and Akt Signaling
This compound exerts its biological effects, in part, by inhibiting key cellular signaling pathways involved in inflammation and cell survival, namely the NF-κB and Akt pathways.[3] It has been shown to suppress the degradation of IκB and the phosphorylation of Akt, leading to the downregulation of downstream pro-inflammatory and pro-survival genes.[3]
The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
The following diagram depicts the inhibition of the Akt signaling pathway by this compound.
References
- 1. Strategies for the Synthesis of the Halenaquinol and Xestoquinol Families of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of (-)-Halenaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits RANKL-induced osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of Halenaquinone Derivatives' Efficacy In Vitro and In Vivo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of halenaquinone and its derivatives, supported by experimental data from preclinical studies. We delve into their performance in both laboratory settings (in vitro) and living organisms (in vivo), offering insights into their therapeutic promise.
This compound, a marine-derived polycyclic quinone, and its synthetic derivatives have emerged as a promising class of compounds in oncology research. Their potent cytotoxic effects against a range of cancer cell lines have spurred further investigation into their mechanisms of action and potential for clinical application. This guide synthesizes key findings on their efficacy, presenting a comparative overview of their performance in controlled in vitro experiments and the more complex in vivo environments.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
This compound (HQ) has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Studies have shown its ability to inhibit the proliferation of leukemia, breast, and colon cancer cells at micromolar concentrations.[1] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights its effectiveness.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) after 72h |
| This compound | Molt 4 | Acute Lymphoblastic Leukemia | 0.18[1] |
| This compound | K562 | Chronic Myelogenous Leukemia | 0.48[1] |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | 8.0[1] |
| This compound | DLD-1 | Colon Adenocarcinoma | 6.76[1] |
Notably, this compound exhibited the most potent activity against leukemia cell lines.[1] Further investigations into its mechanism of action in Molt 4 cells revealed an IC50 value of 0.61 µg/mL after 24 hours of exposure.[1] Importantly, studies on normal rat lymphocytes indicated a degree of specificity for cancer cells, a crucial aspect for minimizing side effects in potential therapeutic applications.[1]
Other quinone derivatives have also shown promising in vitro anti-cancer activity. For instance, hydroquinone (HQ), a related benzoquinone, significantly induced cell death in A431 (human squamous carcinoma), SYF, B16F10 (murine melanoma), and MDA-MB-231 cells.[2][3] Novel 1,4-naphthoquinone derivatives have also been synthesized and evaluated, with some compounds demonstrating superior cytotoxic activity against various cancer cell lines compared to the standard drug doxorubicin.[4]
In Vivo Efficacy: Tumor Suppression in Preclinical Models
While in vitro studies provide a foundational understanding of a compound's anti-cancer potential, in vivo studies in animal models are critical for evaluating its efficacy in a whole-organism context. Although direct in vivo data for this compound itself is limited in the provided search results, studies on structurally related quinones offer valuable insights into the potential in vivo performance of this class of compounds.
For example, hydroquinone has demonstrated significant in vivo anti-cancer activity. In mouse models, it prevented lung metastasis of melanoma cells in a dose-dependent manner and suppressed the formation of colon tumors.[2][3] A 10 mg/kg dose of hydroquinone was effective in reducing colon tissue thickness in an azoxymethane/dextran sodium sulfate-induced colitis-associated cancer model.[2][3]
Thymoquinone, another related quinone, has also shown therapeutic potential in murine colon cancer models. It was found to inhibit tumor growth and reduce tumor cell invasion.[5][6] In a 1,2-dimethyl hydrazine (DMH)-induced colon cancer model, thymoquinone treatment resulted in a significant inhibition of tumor formation.[6] Furthermore, in a xenograft model using human colorectal cancer cells (HCT116), thymoquinone treatment led to a significant delay in tumor growth, which was attributed to the induction of apoptosis.[6]
These findings in related quinone compounds suggest that this compound derivatives, with their potent in vitro activity, hold considerable promise for demonstrating similar or even enhanced anti-tumor effects in vivo. Further preclinical studies focusing specifically on this compound and its derivatives are warranted to confirm this potential.
Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anti-cancer activity of this compound and its derivatives appears to stem from their ability to interfere with multiple critical cellular processes. Accumulating evidence suggests that these compounds act as potent inhibitors of key enzymes involved in cancer development and progression.
This compound has been identified as a novel inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway that promotes cell proliferation and survival.[1] Furthermore, it has been shown to inhibit the activity of topoisomerase and histone deacetylases (HDACs), enzymes crucial for DNA replication and gene expression, respectively.[1] The IC50 values for the inhibition of topoisomerase and HDAC activity were found to be 0.0055 µg/mL and 2.905 µg/mL, respectively.[1]
In addition to enzyme inhibition, this compound induces apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress.[1] This multifaceted mechanism of action, targeting several key pathways simultaneously, makes this compound and its derivatives particularly compelling candidates for cancer therapy, as it may reduce the likelihood of drug resistance.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial. The following outlines the key experimental protocols employed in the cited studies.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A variety of human cancer cell lines were used, including Molt 4 (acute lymphoblastic leukemia), K562 (chronic myelogenous leukemia), MDA-MB-231 (breast adenocarcinoma), and DLD-1 (human colon adenocarcinoma).[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution is added. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The absorbance of the dissolved formazan is measured using a microplate reader, and the IC50 value is calculated.
-
Sulforhodamine B (SRB) Assay: This assay is used to measure cell density based on the measurement of cellular protein content. Cells are treated with the compounds, fixed, and then stained with SRB dye. The bound dye is solubilized, and the absorbance is read on a plate reader.[7]
In Vivo Animal Studies
-
Animal Models: Preclinical in vivo studies commonly utilize immunodeficient mice (for xenograft models) or specific strains susceptible to carcinogen-induced tumors.[6][8][9] For example, BALB/c mice have been used in Leishmania donovani models, and C57BL/6 mice have been used in syngeneic ovarian cancer models.[7][10]
-
Tumor Xenograft Model: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice. Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered (e.g., intraperitoneally or orally) at specified doses and schedules. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[6]
-
Carcinogen-Induced Tumor Model: In this model, tumors are induced by the administration of a chemical carcinogen, such as 1,2-dimethyl hydrazine (DMH) for colon cancer.[6] Animals are then treated with the test compound, and the incidence and multiplicity of tumors are evaluated at the end of the study.
-
Metastasis Model: To evaluate the effect of a compound on metastasis, cancer cells (e.g., B16F10 melanoma cells) can be injected intravenously into mice. After a period of time, the animals are euthanized, and the number of metastatic nodules in target organs (e.g., lungs) is counted.[3]
Conclusion
This compound and its derivatives have demonstrated compelling anti-cancer properties, exhibiting potent cytotoxicity against a range of cancer cell lines in vitro. While direct in vivo efficacy data for this compound itself is still emerging, promising results from studies on structurally similar quinones strongly suggest their potential for effective tumor suppression in living organisms. Their multi-targeted mechanism of action, involving the inhibition of key cancer-promoting enzymes and the induction of apoptosis, positions them as highly promising candidates for further preclinical and clinical development. Future research should focus on comprehensive in vivo studies of this compound and its optimized derivatives to fully elucidate their therapeutic potential and pave the way for their translation into novel cancer therapies.
References
- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thymoquinone reduces mouse colon tumor cell invasion and inhibits tumor growth in murine colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymoquinone reduces mouse colon tumor cell invasion and inhibits tumor growth in murine colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymoquinone enhances cisplatin-response through direct tumor effects in a syngeneic mouse model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antileishmanial efficacy of a new nitrilquinoline against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Halenaquinone and Naphthoquinone Analogs: A Comparative Guide to PI3K Isoform Inhibition
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the predicted binding affinities of several naphthoquinone analogs against key proteins in the PI3K/AKT/mTOR pathway, a comprehensive description of the PI3K signaling cascade, and a generalized experimental protocol for determining the inhibitory activity of compounds like halenaquinone against various PI3K isoforms.
Naphthoquinone Analogs: In Silico Inhibitory Profile
A virtual screening study explored the potential of various naphthoquinone analogs to inhibit key kinases in the PI3K/AKT/mTOR pathway. The study used computational docking to predict the binding affinities of these compounds to the ATP-binding pocket of PI3K, AKT, and mTOR. While these are predicted values and require experimental validation, they provide a basis for comparing the potential of this class of compounds.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Naphthoquinone Analog 1 | PI3K | -9.8 | Val851, Ser774, Lys802 |
| Naphthoquinone Analog 2 | PI3K | -9.5 | Tyr836, Val851, Asp933 |
| Naphthoquinone Analog 3 | AKT | -10.2 | Lys179, Leu181, Thr211 |
| Naphthoquinone Analog 4 | mTOR | -10.5 | Trp2239, Tyr2225, Asp2195 |
Note: The data presented in this table is derived from a computational study on naphthoquinone analogs and does not represent experimentally determined IC50 values for this compound.[1] This information should be used as a preliminary guide for further experimental investigation.
The PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is frequently implicated in the development and progression of various cancers.[2]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.[4] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane.[2][3] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[2]
Caption: A simplified diagram of the PI3K/AKT signaling pathway.
Experimental Protocols: PI3K Isoform Inhibition Assay
To experimentally determine the inhibitory profile of a compound such as this compound against different PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), a robust in vitro kinase assay is required. The following is a generalized protocol based on commonly used methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PI3K substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5mM MgCl₂, 0.25mM EDTA)[5]
-
Stop solution (e.g., acid or a specific reagent from a detection kit)
-
Detection system (e.g., scintillation counter for radioactivity, luminometer for luminescence-based assays)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific PI3K isoform, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP (containing the labeled or detectable component).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of product formed (phosphorylated PIP2, i.e., PIP3). The method of detection will depend on the assay format:
-
Radiometric assay: Separate the radiolabeled PIP3 from the unreacted [γ-³²P]ATP using techniques like thin-layer chromatography (TLC) and quantify the radioactivity.[5]
-
Luminescence-based assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity, using a coupled enzyme system that generates a luminescent signal.[6][7]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for determining the IC50 of an inhibitor against PI3K isoforms.
Conclusion
While direct experimental evidence for this compound's inhibitory effects on PI3K isoforms remains to be established, computational studies on the related naphthoquinone scaffold suggest a potential for this class of compounds to interact with key kinases in the PI3K/AKT/mTOR pathway. The provided experimental protocol offers a standardized approach for researchers to empirically determine the inhibitory profile of this compound and other novel compounds. Further investigation is warranted to validate these computational predictions and to fully elucidate the therapeutic potential of this compound as a PI3K inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.es [promega.es]
- 7. promega.com [promega.com]
Safety Operating Guide
Personal protective equipment for handling Halenaquinone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Halenaquinone. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Toxicology
This compound is a marine-derived polycyclic quinone-type metabolite with potent biological activities.[1] It is crucial to handle this compound with care due to its hazardous properties. It is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage. Furthermore, it is suspected of causing genetic defects and cancer.
Quantitative Toxicity Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | 367.3 mg/kg | |
| IC50 | Leukemia Molt 4 cells | - | 0.48 µg/mL | [1] |
| IC50 | K562 cells | - | 0.18 µg/mL | [1] |
| IC50 | MDA-MB-231 cells | - | 8.0 µg/mL | [1] |
| IC50 | DLD-1 cells | - | 6.76 µg/mL | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound. The following equipment must be worn at all times in the laboratory.[2]
-
Eye and Face Protection: Safety goggles with side-shields or a face shield are required to protect against splashes.[3][4]
-
Hand Protection: Wear protective gloves. Given the hazardous nature of the compound, it is advisable to double-glove.[3]
-
Skin and Body Protection: An impervious laboratory coat must be worn and fully buttoned.[3][5] Long pants and fully enclosed shoes are also required.[2][5]
-
Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the individual to fresh air and seek medical attention.[3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] Consult a physician.
-
In Case of Eye Contact: Rinse out with plenty of water and immediately call an ophthalmologist. If present, remove contact lenses.[3]
-
If Swallowed: Do not induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure to others.
-
Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a description of the contents, including "this compound."
-
Disposal Protocol: Dispose of the hazardous waste through an approved waste disposal plant or service.[6] Do not dispose of this compound down the drain.[7] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[3]
-
Clean-Up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent (e.g., alcohol).[3]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[3]
References
- 1. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: this compound Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
